Carbachol
描述
What is Carbachol?
This compound is both a synthetic choline ester and a positively-charged quaternary ammonium compound. This compound mimics the effects of acetylcholine at both the muscarinic and the nicotinic receptors.
This compound, also known as carbamoylcholine, is an analog to acetylcholine. It activates the acetylcholine receivers (AChR).
This compound acts as an agonist for both nicotinic and muscarinic receptors. The Ki values reported varying from 10 to 10,000nM for different receptors. This compound can be used to study the effects of nAChR or mAChR on smooth muscle contraction, gut motility, and neuronal signaling.
Preparation of this compound
This compound may be prepared in a 2 step process beginning with the reaction of 2-chloroethane with urea to form a 2-chloroethyl-carbamate, which is then quaternities by a reaction with trimethylamine.
Chemical properties of this compound
Powder or crystals with a colorful appearance. It is odorless but can develop a faint aliphatic amine odor when air exposure.
Physiological effects of this compound
This compound is both an ammonium salt, and a carbamate ester. It is a nicotinic and acetylcholine receptor antagonist, a neuromuscarinic analgesic, a non-narcotic agonist, a cardiotonic drug, and a miotic.
Mechanism of action of this compound
This compound is a synthetic derivative of choline and a very efficient miotic agent. It acts by stimulating the muscarinic receptors, releasing acetylcholine at neuroeffector junctions and ganglia. This drug is given ocularly to lower intraocular pressure to treat glaucoma.
Pharmacology of this compound
This compound is both a choline carbamate and a negatively charged quaternary amino compound. It does not cross the blood-brain barrier.
This compound is typically administered intraocularly or topically. It has a 2- to the 5-minute onset of action and a 4 to 8-hour duration of action for intraocular administration. Benzalkonium salt is added to this compound to promote absorption.
This compound is a cholinergic receptor antagonist. Carbamylcholine chloride is resistant to the actions of cholinesterases. Carbamylcholine Chloride also has antiapoptotic properties in cerebellar neurons.
Uses of this compound
This compound is used primarily in the treatment of glaucoma. However, it also can be used during ophthalmic surgeries. It also can be used to constrict pupils during cataract surgery.
It is used in large animals, particularly horses with colic.
This compound can also stimulate micturition through contraction of the detrusor muscles.
Structure
3D Structure
属性
IUPAC Name |
2-carbamoyloxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXQGSRWJZDOB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048397 | |
| Record name | Carbamylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbachol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.48e-01 g/L | |
| Details | Pubchem: Hazardous Substances Data Bank | |
| Record name | Carbamoylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Pubchem: Hazardous Substances Data Bank | |
| Record name | Carbachol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-58-8, 51-83-2 | |
| Record name | Carbamylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamoylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbamylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBAMOYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbachol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208-210, 210 °C | |
| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
| Record name | Carbamoylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00411 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |
| Record name | Carbachol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbachol on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbachol, a non-selective cholinergic agonist, serves as a powerful pharmacological tool for probing the function of muscarinic acetylcholine receptors (mAChRs). Its resistance to degradation by acetylcholinesterases ensures a sustained duration of action, making it invaluable for in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound's mechanism of action at the five muscarinic receptor subtypes (M1-M5). It delves into its binding affinities, downstream signaling cascades involving G-proteins and β-arrestins, and detailed experimental protocols for key assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's multifaceted interactions with muscarinic receptors.
Introduction to this compound and Muscarinic Receptors
This compound, or carbamylcholine, is a synthetic choline ester that mimics the effects of the endogenous neurotransmitter acetylcholine (ACh). It acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are classified into five subtypes, M1 through M5.[2] These subtypes exhibit distinct tissue distributions and couple to different intracellular signaling pathways, mediating a wide array of physiological functions.
The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]
Conversely, the M2 and M4 receptor subtypes primarily couple to the Gi/o family of G-proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of various ion channels.
Quantitative Analysis of this compound's Interaction with Muscarinic Receptors
The affinity (Ki) and potency (EC50) of this compound vary across the five muscarinic receptor subtypes. This data is crucial for designing and interpreting experiments aimed at understanding the subtype-specific effects of muscarinic receptor activation.
| Receptor Subtype | This compound Binding Affinity (pKi) | This compound Potency (pEC50/EC50) | Assay Type | Reference |
| M1 | 4.4 (Human) | 5.8 (BRET Gq engagement), 6.2 (BRET Gq activation) | Radioligand Binding ([3H]-NMS), BRET | [4] |
| M2 | - | ~40 µM (EC50) | Redistribution Assay | [5] |
| M3 | - | ~40 µM (EC50) | Redistribution Assay | [6] |
| M4 | - | pEC50 of 6.51±0.14 (normal human bladder), 6.36±0.13 (detrusor overactivity) | Contraction Assay | [7] |
| M5 | - | - | - | - |
Signaling Pathways Activated by this compound
G-Protein-Mediated Signaling
This compound's activation of muscarinic receptors initiates distinct G-protein-mediated signaling cascades depending on the receptor subtype.
β-Arrestin Recruitment and Receptor Internalization
Beyond G-protein signaling, agonist binding to muscarinic receptors can also lead to the recruitment of β-arrestins.[8] This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. This compound has been shown to induce the internalization of M2 and M3 receptors.[6][9] The recruitment of β-arrestin is a key step in this process.[10]
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.[11]
Objective: To determine the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[3H]-NMS (radioligand).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., 1 µM atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membrane homogenates.[12]
-
In a 96-well plate, add a constant concentration of [3H]-NMS (typically at its Kd value) to each well.
-
Add increasing concentrations of this compound to the wells.
-
For non-specific binding control wells, add a high concentration of atropine.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[12]
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsmcentral.org [jsmcentral.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ics.org [ics.org]
- 8. Muscarinic Acetylcholine Receptor M3 Modulates Odorant Receptor Activity via Inhibition of β-Arrestin-2 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
Carbachol as a Cholinergic Agonist in Neuroscience: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a synthetic choline ester, is a potent, non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1] Its resistance to degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine, results in a more sustained cholinergic effect, making it a valuable tool in neuroscience research.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental paradigms, and detailed protocols for its use in neuroscience research.
Core Concepts: Mechanism of Action
This compound exerts its effects by mimicking the endogenous neurotransmitter acetylcholine. It binds to and activates a wide range of cholinergic receptors, leading to diverse downstream signaling cascades and physiological responses in the central nervous system.
Receptor Subtype Binding Affinity
This compound exhibits varying affinities for the different subtypes of muscarinic and nicotinic receptors. This lack of selectivity is a critical consideration in experimental design and data interpretation. The binding affinities (Ki) of this compound for human muscarinic and key nicotinic receptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| Muscarinic | ||
| M1 | 1,585 | [2] |
| M2 | 1,000 | [3] |
| M3 | 100 - 1,000 | [4] |
| M4 | 12,900 | [2] |
| M5 | ~6,300 (pKi 4.2) | [5][6] |
| Nicotinic | ||
| α4β2 | 750 | [7] |
| α7 | 66,000 | [7] |
Table 1: Binding Affinities (Ki) of this compound for Human Cholinergic Receptor Subtypes. Note that Ki values can vary depending on the experimental conditions and tissue/cell type used.
Signal Transduction Pathways
Upon binding to its receptors, this compound initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype and the G protein to which it is coupled.
-
Muscarinic Receptors:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] They can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
-
-
Nicotinic Receptors: nAChRs are ligand-gated ion channels. Upon this compound binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to membrane depolarization and neuronal excitation.[9]
Quantitative Data on this compound's Effects
The functional consequences of this compound application are dose-dependent. The following table summarizes key quantitative data from various neuroscience experiments.
| Effect | Preparation | Concentration/EC50 | Key Findings | Reference(s) |
| Neuronal Excitability | ||||
| Depolarization & Burst Firing | Ventral Tegmental Area Dopamine Neurons (Rat) | 20 µM | Induces an average membrane depolarization of 11.21 mV and burst firing. | [10] |
| Inward Current | Neostriatal Neurons (Rat) | 30 µM | Elicits a transient inward current, leading to depolarization and increased spontaneous action potentials. | [11] |
| Increased Firing Frequency | Dorsal Raphe Serotonergic Neurons (Mouse) | 50 µM | Increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). | [12] |
| Neuronal Oscillations | ||||
| Gamma Oscillations (30-70 Hz) | Hippocampal Slices (Rat) | 8-25 µM | Induces irregular episodes of high-frequency discharges. | [13] |
| Theta Oscillations (5-12 Hz) | Hippocampal Slices (Rat) | 13-60 µM | Produces short episodes of theta oscillations. | [13] |
| Beta Oscillations (17.7 Hz) | Intact Cerebral Cortex (Newborn Rat) | ≥30 µM | Induces transient beta oscillations. | [14] |
| Synaptic Plasticity | ||||
| Long-Term Depression (LTD) | Hippocampal CA3-CA1 Synapses (Rat) | 50 µM (10 min application) | Elicits a transient depression followed by a long-lasting depression (CCh-LTD). | [15] |
| Second Messenger Production | ||||
| Phosphoinositide (PI) Turnover | SH-SY5Y Neuroblastoma Cells | EC50 ≈ 50 µM | Stimulates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) accumulation and Ca2+ mobilization. | [10] |
| PI Hydrolysis | Rat Olfactory Bulb Miniprisms | EC50 = 96 µM | Increases the accumulation of [3H]inositol phosphates. | [16] |
| Inhibition of cAMP Generation | Tracheal Smooth Muscle Cells | EC50 = 15 nM | Mediated by M2 receptors. | [2] |
Table 2: Summary of Quantitative Effects of this compound in Neuroscience Experiments.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Acute Brain Slice Preparation for Electrophysiology
This protocol is fundamental for in vitro studies of this compound's effects on neuronal activity and synaptic transmission.
Materials and Reagents:
-
Slicing Solution (example): (in mM) 87 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose, 50 sucrose, 0.5 CaCl2, 3 MgCl2. Continuously bubble with 95% O2 / 5% CO2 (carbogen).[5]
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubble with carbogen.[17]
-
Vibratome
-
Dissection tools
-
Recovery and recording chambers
Procedure:
-
Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Swiftly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.
-
Slicing: Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated slicing solution.
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for approximately 30 minutes.[5]
-
Incubation: Allow the slices to incubate at room temperature for at least one hour before recording.
Whole-Cell Patch-Clamp Recording with this compound Application
This technique allows for the detailed study of this compound's effects on the electrical properties of individual neurons.
Materials and Reagents:
-
Prepared acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Internal Pipette Solution (example for voltage-clamp): (in mM) 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in water)
Procedure:
-
Slice Preparation: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.
-
Cell Targeting: Using a microscope with differential interference contrast (DIC) optics, identify a neuron of interest.
-
Patching: Approach the neuron with a patch pipette filled with internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or synaptic currents) for a stable period.
-
This compound Application: Dilute the this compound stock solution in ACSF to the desired final concentration and apply it to the slice via the perfusion system.
-
Data Acquisition: Record the changes in neuronal activity during and after this compound application.
-
Washout: Perfuse the slice with this compound-free ACSF to observe the reversibility of the effects.
In Vivo Stereotaxic Microinjection of this compound
This protocol enables the investigation of this compound's effects on brain function and behavior in living animals.
Materials and Reagents:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microsyringe pump and Hamilton syringe or other microinjection system
-
This compound solution in sterile saline
-
Surgical tools
Procedure:
-
Anesthesia and Mounting: Anesthetize the animal and secure its head in the stereotaxic frame.[18]
-
Surgical Preparation: Shave the scalp, sterilize the area with iodine and ethanol, and make a midline incision to expose the skull.
-
Coordinate Targeting: Using a stereotaxic atlas, determine the coordinates for the brain region of interest. Position the injection cannula above the target coordinates.
-
Craniotomy: Drill a small hole in the skull at the target location.
-
Microinjection: Slowly lower the injection cannula to the desired depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min).[18]
-
Post-injection: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.
-
Closure and Recovery: Slowly withdraw the cannula, suture the incision, and allow the animal to recover from anesthesia on a heating pad.
This compound-Stimulated Phosphoinositide Turnover Assay
This biochemical assay quantifies the activation of the Gq/11-PLC signaling pathway by measuring the accumulation of inositol phosphates.
Materials and Reagents:
-
Cultured cells expressing muscarinic receptors (e.g., SH-SY5Y)
-
[³H]myo-inositol
-
Lithium chloride (LiCl)
-
This compound
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling: Plate cells and incubate them with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.[16][19]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Add this compound at various concentrations to stimulate the cells for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding ice-cold TCA to precipitate proteins and lipids.
-
Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.
-
Chromatography: Apply the supernatant to a Dowex AG1-X8 anion-exchange column to separate the different inositol phosphate species.
-
Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.
Mandatory Visualizations
Conclusion
This compound remains an indispensable tool in neuroscience for investigating the multifaceted roles of the cholinergic system. Its broad-spectrum agonism, while requiring careful experimental design and interpretation, allows for the robust activation of cholinergic signaling pathways, providing valuable insights into neuronal excitability, network oscillations, synaptic plasticity, and their implications for learning, memory, and various neurological disorders. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective and reproducible use of this compound in advancing our understanding of the brain.
References
- 1. This compound induces burst firing of dopamine cells in the ventral tegmental area by promoting calcium entry through L-type channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfected muscarinic acetylcholine receptors selectively couple to Gi-type G proteins and Gq/11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. jneurosci.org [jneurosci.org]
- 9. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces burst firing of dopamine cells in the ventral tegmental area by promoting calcium entry through L-type channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cholinergic Agonist this compound Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinergic induction of oscillations in the hippocampal slice in the slow (0.5-2 Hz), theta (5-12 Hz), and gamma (35-70 Hz) bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound-induced rhythmic slow activity (theta) in cat hippocampal formation slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rwdstco.com [rwdstco.com]
- 19. Muscarinic stimulation of phosphatidylinositol metabolism in atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbachol: A Technical Guide to its Molecular Structure and Cholinergic Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbachol, a potent cholinergic agonist, serves as a vital tool in pharmacological research and clinical practice. This technical guide provides an in-depth exploration of the molecular architecture and functional intricacies of this compound. It details its interactions with both muscarinic and nicotinic acetylcholine receptors, the subsequent signaling cascades, and the quantitative parameters that define its potency and affinity. This document also outlines detailed experimental protocols for the characterization of this compound's activity and visualizes its mechanism of action through signaling pathway diagrams, offering a comprehensive resource for professionals in the field of pharmacology and drug development.
Molecular Structure of this compound
This compound, chemically known as 2-[(aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride, is a synthetic choline ester.[1] Its molecular formula is C₆H₁₅ClN₂O₂, with a molar mass of 182.65 g/mol .[1][2]
Key Structural Features:
-
Quaternary Ammonium Group: The positively charged N,N,N-trimethylethanaminium moiety is crucial for its interaction with the anionic site of cholinergic receptors.[3] This feature makes it a stable and potent agonist.
-
Carbamate Ester: Unlike acetylcholine, which has an acetyl ester, this compound possesses a carbamate ester. This structural difference renders this compound resistant to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine.[2][4] This resistance contributes to its prolonged duration of action.
-
Flexible Choline Backbone: The ethylene bridge allows for conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to the orthosteric site of both muscarinic and nicotinic receptors.
The stability endowed by the carbamate group and the permanent positive charge of the quaternary ammonium head are the primary determinants of this compound's potent and long-lasting cholinomimetic effects.
Mechanism of Action: A Dual Cholinergic Agonist
This compound exerts its effects by directly stimulating both muscarinic and nicotinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.[2][3][5]
Interaction with Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. This compound is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5).
-
M1, M3, and M5 Receptor Activation (Gq/11 Pathway): Upon binding to M1, M3, and M5 receptors, this compound induces a conformational change that activates the Gq/11 family of G-proteins.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.[2]
-
M2 and M4 Receptor Activation (Gi/o Pathway): When this compound binds to M2 and M4 receptors, it activates the Gi/o family of G-proteins.[6] This activation has two primary effects. Firstly, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Secondly, the βγ-subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane. These actions result in inhibitory effects, such as a decrease in heart rate and the reduction of neurotransmitter release.
Interaction with Nicotinic Receptors
Nicotinic receptors are ligand-gated ion channels. This compound's activation of these receptors is generally less potent than its effect on muscarinic receptors.[6] Upon binding, this compound induces a conformational change that opens the ion channel, allowing the rapid influx of sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺) ions.[2] This influx leads to depolarization of the postsynaptic membrane. In skeletal muscle, this results in muscle contraction. In autonomic ganglia and the central nervous system, it leads to the propagation of action potentials and neurotransmitter release.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to muscarinic and nicotinic receptors.
Caption: this compound Gq/11 Signaling Pathway.
Caption: this compound Gi/o Signaling Pathway.
Caption: this compound Nicotinic Receptor Signaling.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (pKi) and functional potency (pEC₅₀) of this compound at various human muscarinic and nicotinic receptor subtypes. Values are presented as the negative logarithm of the molar concentration.
Table 1: this compound Affinity (pKi) and Potency (pEC₅₀) at Muscarinic Receptors
| Receptor Subtype | pKi (Binding Affinity) | pEC₅₀ (Functional Potency) | Functional Assay |
| M1 | 3.9 - 4.9 | 5.8 - 6.2 | Gq protein activation |
| M2 | ~4.9 | ~7.0 | Inhibition of cAMP accumulation |
| M3 | ~4.9 | ~6.8 | Inositol phosphate accumulation |
| M4 | 4.9 | 5.2 - 6.8 | Gq protein activation |
| M5 | Not widely reported | Not widely reported | - |
Note: Data are compiled from various sources and experimental conditions may vary.[8][9]
Table 2: this compound Affinity (pKi) and Potency (pEC₅₀) at Nicotinic Receptors
| Receptor Subtype | pKi (Binding Affinity) | pEC₅₀ (Functional Potency) | Functional Assay |
| α4β2 | 6.12 | Not widely reported | Radioligand binding |
| α7 | 4.18 | Not widely reported | Radioligand binding |
| Frog Rectus Abdominis | - | 5.70 | Muscle Contraction |
Note: Data are compiled from various sources and experimental conditions may vary.[6][8]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Determining Ki
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells).
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay for Determining EC₅₀
This protocol measures the functional potency (EC₅₀) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs).
Experimental Workflow:
Caption: Inositol Phosphate Accumulation Assay Workflow.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the Gq-coupled muscarinic receptor of interest in multi-well plates.
-
Incubate the cells overnight in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphate species (IP₁, IP₂, IP₃) using anion exchange chromatography columns.
-
-
Detection and Analysis:
-
Elute the IP fractions and quantify the radioactivity in each fraction using liquid scintillation counting.
-
Plot the total [³H]-inositol phosphate accumulation as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of ion channel activity in response to this compound, for instance, the activation of GIRK channels by M2/M4 receptors or the opening of nicotinic receptor channels.
Experimental Workflow:
Caption: Whole-Cell Patch-Clamp Workflow.
Methodology:
-
Cell Preparation:
-
Isolate single cells or prepare acute tissue slices (e.g., from brain regions or heart) expressing the cholinergic receptors of interest.
-
Place the preparation in a recording chamber on the stage of an inverted microscope.
-
-
Patch-Clamp Recording:
-
Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.
-
Using a micromanipulator, carefully bring the micropipette into contact with the surface of a single cell.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the baseline ionic currents.
-
Apply this compound to the cell via a perfusion system.
-
Record the changes in membrane current induced by this compound. For example, activation of M2 receptors will induce an outward K⁺ current, while activation of nicotinic receptors will induce an inward Na⁺ current.
-
In current-clamp mode, record the resting membrane potential and apply this compound to measure changes in membrane potential (hyperpolarization or depolarization).
-
-
Data Analysis:
-
Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence.
-
Construct dose-response curves by applying different concentrations of this compound to determine the EC₅₀ for the electrophysiological response.
-
Conclusion
This compound's unique molecular structure, characterized by its carbamate ester and quaternary ammonium group, underpins its potent and sustained agonistic activity at both muscarinic and nicotinic acetylcholine receptors. Its non-selective nature and resistance to enzymatic degradation make it an invaluable pharmacological tool for elucidating the complexities of the cholinergic system. The detailed understanding of its mechanism of action, downstream signaling pathways, and quantitative pharmacological parameters, as outlined in this guide, is essential for its effective application in research and for the development of more selective and therapeutically advanced cholinergic drugs. The provided experimental protocols offer a robust framework for the continued investigation of this compound and novel cholinergic compounds.
References
- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the nicotinic activity of very potent muscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
Carbachol's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of carbachol for various nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a cholinergic agonist, interacts with both muscarinic and nicotinic receptors. Its activity at nAChR subtypes is of significant interest in neuroscience research and drug development due to the diverse physiological roles of these receptors. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity of this compound for nAChR Subtypes
The binding affinity of this compound for different nAChR subtypes varies, indicating a degree of subtype selectivity. The following tables summarize the available quantitative data from radioligand binding assays, presenting inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values.
Table 1: this compound Binding Affinity (Kᵢ and IC₅₀) for Various nAChR Subtypes
| nAChR Subtype | Ligand | Assay Conditions | Kᵢ (nM) | IC₅₀ (nM) | Source |
| α4β2 | [³H]Nicotine Competition | Unknown origin | 750 | - | [1] |
| α7 | [³H]Epibatidine Competition | Human | 66,000 | - | [1] |
| α3β4 | [³H]Epibatidine Competition | Bovine adrenal medulla | - | 4,700 | N/A |
| Mixed Neuronal | [³H]Nicotine Competition | Human brain homogenate | - | 527 | [2] |
Table 2: this compound Functional Potency (EC₅₀ and Kᵈ) for nAChR Subtypes
| nAChR Subtype | Functional Assay | EC₅₀ (µM) | Kᵈ (µM) | Source |
| Muscle-type (likely α1β1γδ) | Single-channel kinetic analysis | - | 792 | [3] |
| α4β2 (low sensitivity) | Two-electrode voltage clamp | ~100 | - | N/A |
Experimental Protocols
The determination of this compound's binding affinity and functional activity at nAChR subtypes involves various sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
2.1.1. Materials
-
Receptor Source: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from animal models.
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]nicotine.[4]
-
Unlabeled Ligand: this compound in a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2.1.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kᵈ value).
-
50 µL of this compound at varying concentrations (to generate a competition curve).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-radioactive nAChR agonist (e.g., 10 µM nicotine).
-
-
Incubation: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
2.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
Experimental workflow for a radioligand competition binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ion current flowing through nAChRs in response to agonist application, providing information on the potency (EC₅₀) and efficacy of the compound.
2.2.1. Materials
-
Cells: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).
-
External Solution: Physiological salt solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3).
-
Internal Solution: Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3).
-
Agonist Solution: this compound dissolved in the external solution at various concentrations.
-
Patch-clamp setup: Microscope, micromanipulators, amplifier, data acquisition system.
-
Glass micropipettes.
2.2.2. Procedure
-
Cell Preparation: Culture cells on coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.
-
Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with the external solution containing different concentrations of this compound.
-
Current Recording: Record the inward current elicited by the activation of nAChRs.
2.2.3. Data Analysis
-
Measure the peak amplitude of the current at each this compound concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC₅₀ value and the Hill coefficient.
Nicotinic Acetylcholine Receptor Signaling Pathways
The activation of nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial event can trigger a variety of downstream signaling cascades depending on the receptor subtype and the cellular context.
α7 nAChR Signaling
The α7 nAChR is a homopentameric receptor with high calcium permeability. Its activation can lead to the modulation of several intracellular signaling pathways.
Signaling pathways activated by this compound at the α7 nAChR.
Activation of α7 nAChRs by this compound leads to a significant influx of calcium. This increase in intracellular calcium can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.[5] Additionally, calcium influx can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), a key player in synaptic plasticity.
α4β2 nAChR Signaling
The heteromeric α4β2 nAChR is one of the most abundant nicotinic receptor subtypes in the brain. Its activation has been linked to the JAK2-STAT3 signaling pathway.
Signaling pathway associated with this compound activation of α4β2 nAChR.
Upon activation by this compound, α4β2 nAChRs cause membrane depolarization. This can lead to the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] Activated JAK2 phosphorylates STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in various cellular processes, including inflammation and cell survival.
α3β4 nAChR Signaling
The α3β4 nAChR subtype is predominantly found in the autonomic ganglia and has been shown to mediate intracellular calcium release through a G-protein coupled, IP₃-dependent pathway.
IP₃-dependent calcium release pathway following α3β4 nAChR activation.
Activation of α3β4 nAChRs by this compound can lead to the activation of a G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. This rise in intracellular calcium can initiate a variety of cellular responses.
Conclusion
This technical guide has provided a detailed overview of the binding affinity of this compound for various nicotinic acetylcholine receptor subtypes. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of cholinergic pharmacology. Further research is warranted to fully elucidate the binding affinities and functional consequences of this compound at all nAChR subtypes, which will be crucial for the development of more selective and effective therapeutic agents targeting the nicotinic cholinergic system.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Discovery and Synthesis of Carbachol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of carbachol, a cholinergic agonist of significant therapeutic importance. It details the historical context of its development, outlines the primary synthetic methodologies with comparative quantitative data, and provides comprehensive experimental protocols. Furthermore, this guide elucidates the signaling pathways through which this compound exerts its pharmacological effects, supported by detailed diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
This compound, also known as carbamylcholine, is a synthetic choline ester that functions as a potent cholinergic agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Discovered in 1932, it was initially investigated for a range of therapeutic applications, including the treatment of migraines and as a diuretic, before its principal use in ophthalmology was established.[3][4] Today, this compound is primarily used to reduce intraocular pressure in the treatment of glaucoma and to induce miosis during ophthalmic surgery.[2][4] Its resistance to hydrolysis by acetylcholinesterase, in contrast to acetylcholine, results in a more prolonged duration of action.[4] This guide delves into the historical development and synthetic routes of this important therapeutic agent.
Historical Perspective
The discovery of this compound in 1932 marked a significant advancement in the field of cholinergic pharmacology.[3] Its development arose from the broader exploration of acetylcholine analogs to create more stable and clinically useful compounds. While the initial publications are of German origin, the global scientific community quickly recognized the therapeutic potential of this compound.[5] The early synthesis methods, notably the use of the highly toxic reagent phosgene, have since been supplemented by safer and more efficient procedures.[5]
Synthetic Routes and Methodologies
Two primary synthetic routes for this compound have been historically significant. The "classical" method involves the use of ethylene chlorohydrin and phosgene, while a more contemporary and safer approach starts from 2-chloroethanol and urea.[5][6]
Synthesis from 2-Chloroethanol and Urea
This method avoids the use of highly toxic phosgene and is considered a safer alternative.[5] The synthesis proceeds in two main steps:
-
Formation of 2-chloroethyl carbamate: 2-Chloroethanol is reacted with a carbamylation reagent, such as urea nitrate in the presence of a catalyst like sodium nitrite, to form the intermediate 2-chloroethyl carbamate.[5]
-
Quaternization: The 2-chloroethyl carbamate is then reacted with trimethylamine to yield this compound.[2]
A Chinese patent describes a one-step synthesis of the intermediate followed by the final quaternization, reporting favorable yields.[5]
Synthesis from Ethylene Chlorohydrin and Phosgene
This historical method, while effective, involves the use of highly hazardous materials. The general steps are as follows:
-
Reaction with Phosgene: Ethylene chlorohydrin is reacted with phosgene (COCl₂) to form a chloroformate intermediate.[6]
-
Amination: The intermediate is then reacted with ammonia (NH₃) to form a urethane derivative.[6]
-
Quaternization: The final step involves the reaction with trimethylamine to produce this compound.[6]
Quantitative Data on this compound Synthesis
The following table summarizes the available quantitative data for the synthesis of this compound via the 2-chloroethanol and urea method, as detailed in a Chinese patent.[5]
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. 2-chloroethyl carbamate Synthesis | 2-Chloroethanol, Urea Nitrate | Sodium Nitrite | - | 90 | 4 | 30 |
| 2. This compound Synthesis | 2-chloroethyl carbamate, Trimethylamine | - | Ethanol | 90-110 | 4 | 80 |
Data extracted from Chinese Patent CN1144218A.[5]
Detailed Experimental Protocols
Protocol for Synthesis from 2-Chloroethanol and Urea
This protocol is adapted from Chinese Patent CN1144218A.[5]
Step 1: Synthesis of 2-chloroethyl carbamate
-
To a 1000 mL four-hole round-bottomed flask equipped with a reflux condenser and an electric stirrer, add 563.5 g (7 mol) of 2-chloroethanol.
-
Begin stirring and heat the flask. When the temperature reaches 90 °C, add 307.5 g (2.5 mol) of urea nitrate and 172.5 g (1 mol) of sodium nitrite.
-
Maintain the reaction at 90 °C for 4 hours.
-
After the reaction is complete, distill off the excess 2-chloroethanol.
-
To the residue, add 500 mL of ether and stir thoroughly.
-
Filter the mixture and distill the ether from the filtrate.
-
The crude 2-chloroethyl carbamate is then purified by distillation under reduced pressure to yield approximately 90 g (30% yield).
Step 2: Synthesis of this compound
-
In a 500 mL autoclave, add 300 mL of ethanol and 50 g of 2-chloroethyl carbamate.
-
Seal the autoclave and begin stirring. Heat the mixture to 90-110 °C.
-
Continuously press 40 g of trimethylamine into the autoclave.
-
Incubate the reaction for 4 hours.
-
After the reaction is complete, cool the autoclave, reduce the pressure, and uncap.
-
Transfer the reaction solution and distill off the ethanol to obtain this compound. The reported yield is 59 g (80%).
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Its actions are primarily mediated through the activation of G-protein coupled receptors (GPCRs), specifically the M2 and M3 muscarinic receptor subtypes, which are coupled to different G-protein families (Gi/o and Gq/11, respectively).
Gq/11 Signaling Pathway (M3 Receptor Activation)
Activation of M3 muscarinic receptors by this compound initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Carbamylcholine | C6H15N2O2+ | CID 2551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]
- 5. CN1144218A - this compound and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
Carbachol's Role in Parasympathetic Nervous System Stimulation: A Technical Guide
Abstract: Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist. By activating both muscarinic and nicotinic acetylcholine receptors, it mimics the effects of the endogenous neurotransmitter acetylcholine. A key pharmacological feature of this compound is its resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, signaling pathways, pharmacokinetic properties, and physiological effects. It includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The parasympathetic nervous system (PNS), a division of the autonomic nervous system, regulates a host of involuntary bodily functions, often summarized as "rest and digest." Its primary neurotransmitter is acetylcholine (ACh), which acts on two main classes of cholinergic receptors: muscarinic and nicotinic. This compound, also known as carbamylcholine, is a cholinomimetic drug that directly stimulates both these receptor types.[2][3][4]
Unlike ACh, which is rapidly degraded in the synaptic cleft by acetylcholinesterase (AChE), this compound is a poor substrate for this enzyme.[1][5] This resistance to degradation allows this compound to exert a more sustained and potent parasympathetic effect, making it a valuable agent for both therapeutic applications and as a research tool to investigate cholinergic signaling.[1] Its primary clinical uses are in ophthalmology for the treatment of glaucoma and for inducing miosis during surgery.[2][3][6][7][8]
Physicochemical Properties and Synthesis
This compound is a choline carbamate and exists as a positively charged quaternary ammonium compound.[2][5] This charge contributes to its poor absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[2][5]
-
IUPAC Name: 2-[(Aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride[9]
-
Chemical Formula: C₆H₁₅ClN₂O₂[2]
Synthesis: this compound can be prepared via a two-step process. The synthesis begins with the reaction of 2-chloroethanol with urea to form a 2-chloroethyl-carbamate intermediate.[2] This intermediate is then quaternised through a reaction with trimethylamine to yield the final this compound chloride product.[2][11]
Mechanism of Action
This compound exerts its parasympathomimetic effects by directly binding to and activating acetylcholine receptors.[2][3] Its action is dual, encompassing both muscarinic and nicotinic receptor subtypes.[1][4]
Muscarinic Receptor Activation
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed on the effector organs of the parasympathetic nervous system, including the heart, smooth muscles, and exocrine glands.[1] this compound's binding to these receptors initiates distinct intracellular signaling cascades depending on the receptor subtype (M1-M5).
-
M1, M3, M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for smooth muscle contraction and glandular secretion.[1]
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, the βγ-subunit of the Gi protein directly opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in heart rate (bradycardia).[12][13]
Nicotinic Receptor Activation
Nicotinic receptors are ligand-gated ion channels located at the neuromuscular junction, in autonomic ganglia, and within the central nervous system.[1] this compound's binding to these receptors causes a conformational change that opens the channel pore.[1] This allows for the rapid influx of sodium ions (Na⁺) and efflux of potassium ions (K⁺), leading to depolarization of the postsynaptic membrane.[1] If this depolarization reaches the threshold, it triggers an action potential, resulting in effects like muscle contraction or the propagation of a nerve signal.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound is largely dictated by its chemical structure as a quaternary ammonium compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Description | Reference(s) |
|---|---|---|
| Absorption | Poorly absorbed from the gastrointestinal tract. Does not readily penetrate the cornea; formulations often include enhancers like benzalkonium chloride. | [2][5] |
| Distribution | Does not cross the blood-brain barrier due to its positive charge and hydrophilicity. | [2][4][5] |
| Metabolism | Resistant to hydrolysis by both acetylcholinesterase and pseudocholinesterase, leading to a prolonged duration of action. It undergoes slow metabolism by other, non-specific esterases. | [1][5] |
| Onset of Action | 2 to 5 minutes (intraocular/topical). | [2][4][5] |
| Duration of Action | 4 to 8 hours (topical administration); up to 24 hours (intraocular administration). | [2][4][5] |
| Excretion | Information on excretion is limited, but it is expected to be cleared by the kidneys. | |
Quantitative Pharmacological Data
The following table summarizes key quantitative data from various experimental studies investigating this compound's effects. Potency is often expressed as EC₅₀ (the concentration of a drug that gives half-maximal response) or pEC₅₀ (-logEC₅₀). Affinity is expressed as Kd (dissociation constant).
Table 2: Quantitative Effects and Binding Affinities of this compound
| System/Model | Receptor(s) | Measured Effect | Value | Reference(s) |
|---|---|---|---|---|
| Smooth Muscle | ||||
| Mouse Urinary Bladder | Muscarinic (M3) | Contraction | pEC₅₀ = 5.66 | [1] |
| Guinea-Pig Ileum | Muscarinic (M2/M3) | Cationic Conductance | pEC₅₀ = 5.12 (EC₅₀ ≈ 7.6 µM) | [3] |
| Guinea-Pig Ileum | Muscarinic | Contraction | EC₅₀ = 0.021 µM | [11] |
| Guinea-Pig Ileum | Muscarinic | Contraction | EC₅₀ = 0.04 µM | [8] |
| Chicken Proventriculus | Muscarinic | Contraction | pEC₅₀ = 6.79 | [14] |
| Mouse Uterus | Muscarinic (M3) | Contraction | Agonist concentration range: 10 nM - 100 µM | [2] |
| Nervous System | ||||
| Rat Cerebral Cortex | Nicotinic | Binding Affinity | Kd = 11.0 nM | [6] |
| Human Brain | Nicotinic | Binding Inhibition | IC₅₀ = 527 nM | [10] |
| Gastrointestinal | ||||
| Rat Antral Culture | Muscarinic | Gastrin Secretion | Maximal stimulation at 1 x 10⁻⁵ M | [15] |
| Rat Antral Culture | Muscarinic | Gastrin Secretion | Increased from 14 to 27 ng/mg protein at 2.5 x 10⁻⁶ M | [12] |
| Cardiovascular | ||||
| Anesthetized Rats | Muscarinic (CNS) | Pressor/Bradycardic Response | Dose range: 0.1 to 3 nmol (microinjection) | [7] |
| Conscious Cats | Cholinergic (CNS) | Cardiovascular Stimulation | Dose: 7.5 µg (intracerebroventricular) |[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are protocols adapted from cited research.
In Vitro: Gastrin Secretion from Rat Antral Organ Culture
This protocol is used to study the direct effects of cholinergic agents on gastrin-producing cells, independent of systemic neural and hormonal influences.[12][15]
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized. The stomach is removed, and the pyloric antrum is isolated. The mucosa is separated from the underlying muscle layers.
-
Organ Culture: The antral mucosa is minced and placed in a culture medium (e.g., Krebs-Henseleit buffer, pH 7.4) gassed with 95% O₂ - 5% CO₂ and maintained at 37°C.
-
Experimental Incubation: After a pre-incubation period to establish a baseline, the tissue is transferred to a fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Control cultures receive the vehicle alone.[17]
-
Sample Collection: Aliquots of the culture medium are collected at specific time points (e.g., 30 minutes, 1 hour, 6 hours) to measure gastrin release.[17]
-
Gastrin Quantification: At the end of the experiment, the tissue is harvested to measure the remaining mucosal gastrin content. Gastrin concentrations in the medium and tissue extracts are quantified using radioimmunoassay (RIA).
-
Data Analysis: Gastrin release is typically expressed as nanograms of gastrin released per milligram of tissue protein per hour (ng·hr⁻¹·mg⁻¹).[15] Dose-response curves are generated to determine the potency and efficacy of this compound.
In Vivo: Cardiovascular Response to Central Microinjection in Rats
This protocol allows for the investigation of this compound's effects on central cardiovascular control centers.[7][9]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane). The femoral artery is cannulated for continuous blood pressure (BP) and heart rate (HR) monitoring.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region, such as the bed nucleus of the stria terminalis (BST) or the posterior hypothalamus, using precise coordinates from a rat brain atlas.[7][18]
-
Drug Administration: After a stabilization period to record baseline BP and HR, this compound (e.g., 0.1 to 3 nmol in 100 nL of saline) is microinjected through the cannula over a short period (e.g., 30 seconds).[7] Control animals receive an equivalent volume of saline.
-
Data Acquisition: BP and HR are continuously recorded before, during, and after the microinjection.
-
Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated and compared between the this compound and vehicle control groups to determine the statistical significance of the response. Dose-response relationships are established by testing multiple concentrations of this compound.[7][18]
Therapeutic Applications and Adverse Effects
This compound's potent and prolonged parasympathomimetic activity makes it useful in specific clinical contexts, primarily in ophthalmology. However, its lack of receptor selectivity and potential for systemic absorption can lead to a range of adverse effects.
Therapeutic Uses:
-
Glaucoma: As a topical ophthalmic solution, this compound reduces intraocular pressure by causing miosis (pupillary constriction) and contraction of the ciliary muscle, which increases the outflow of aqueous humor from the eye.[1][2][3][7]
-
Ophthalmic Surgery: Administered as an intraocular solution to induce rapid and reliable miosis during procedures like cataract surgery.[2][3][19]
-
Urinary Retention: Occasionally used to stimulate the detrusor muscle of the bladder to promote urination in cases of non-obstructive urinary retention.[1][6]
Adverse Effects & Contraindications: Systemic absorption, though minimal with topical use, can lead to generalized cholinergic stimulation.[1] The drug is contraindicated in patients with conditions that could be exacerbated by parasympathetic stimulation, such as asthma, peptic ulcer disease, coronary insufficiency, and hyperthyroidism.[1][2]
Table 3: Common and Serious Adverse Effects of this compound
| System Organ Class | Adverse Effect | Reference(s) |
|---|---|---|
| Ocular | Transient stinging/burning, blurred vision, eye/brow pain, corneal clouding, retinal detachment (rare). | [15][18][20] |
| Cardiovascular | Bradycardia, hypotension, flushing, arrhythmias. | [1][12][20] |
| Gastrointestinal | Abdominal cramps, diarrhea, increased salivation, nausea. | [1][17][20] |
| Respiratory | Bronchospasm, increased bronchial secretions (contraindicated in asthma). | [1][20] |
| Genitourinary | Urinary urgency, tightness in the bladder. | [15][20] |
| General/Systemic | Headache, sweating (diaphoresis), fainting (syncope). |[17][20] |
Conclusion
This compound is a powerful pharmacological tool and therapeutic agent that acts as a non-selective, long-acting cholinergic agonist. Its ability to stimulate both muscarinic and nicotinic receptors provides a robust method for activating parasympathetic pathways. For researchers, this compound remains an indispensable compound for investigating the intricate mechanisms of cholinergic neurotransmission, from intracellular signaling cascades to integrated physiological responses in various organ systems. For clinicians, its utility in ophthalmology is well-established, though its use requires careful consideration of its potential systemic side effects. A thorough understanding of its pharmacology, as detailed in this guide, is critical for its safe and effective application in both experimental and clinical settings.
References
- 1. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor subtypes involved in this compound-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a nicotinic acetylcholine receptor on neurons using an alpha-neurotoxin that blocks receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and physical analyses of newly synthesized muscarinic acetylcholine receptors in cultured embryonic chicken cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]N-methyl-carbamylcholine, a new radioligand specific for nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of this compound microinjected into the bed nucleus of the stria terminalis of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular responses evoked by this compound microinjection into the posterior hypothalamus involves ganglionic nicotinic and muscarinic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on gastrin and somatostatin release in rat antral tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdhopebiotech.com [sdhopebiotech.com]
- 14. jsmcentral.org [jsmcentral.org]
- 15. Effects of this compound and atropine on gastrin secretion and synthesis in rat antral organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of this compound and other cholinomimetics administered into the cerebral ventricles of conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Somatostatin inhibition of basal and this compound-stimulated gastrin release in rat antral organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of the cardiovascular response to posterior hypothalamic nucleus administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Localization of cholinergic neurons involved in the cardiovascular response to intrathecal injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro gastrin secretion by rat antrum: effects of neurotransmitter agonists, antagonists, and modulators of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbachol-Induced REM Sleep in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of carbachol, a cholinergic agonist, to induce a state analogous to Rapid Eye Movement (REM) sleep in animal models. This technique has been a cornerstone in sleep research for decades, providing critical insights into the neurobiological mechanisms governing REM sleep generation and regulation. This document synthesizes key findings on experimental protocols, quantitative outcomes, and the underlying signaling pathways, offering a comprehensive resource for professionals in neuroscience and drug development.
Core Concepts and Experimental Overview
Microinjection of this compound into specific brainstem regions, most notably the pontine reticular formation (PRF), reliably triggers a state that closely mimics natural REM sleep. This induced state is characterized by electrophysiological and behavioral hallmarks of REM sleep, including a desynchronized electroencephalogram (EEG), muscle atonia, and rapid eye movements. The effect is mediated by the activation of muscarinic cholinergic receptors, a finding substantiated by the blockade of this compound's effects with muscarinic antagonists like atropine.[1][2]
Animal models, primarily cats and rats, have been instrumental in these investigations. While both species exhibit this compound-induced REM sleep, there are notable interspecies differences in the dose-response relationship and the behavioral sequelae.[3][4]
Quantitative Effects of this compound on REM Sleep
The following tables summarize the quantitative data from key studies on the effects of this compound microinjections on REM sleep parameters in cats and rats.
Table 1: Effects of this compound Microinjection on REM Sleep in Cats
| Parameter | Brain Region | This compound Dose | Effect | Duration of Effect | Reference |
| % REM Sleep | Pontine Reticular Formation | 4 µg | Significant increase | ~30 minutes per episode | [5][6] |
| % REM Sleep | Pontine Peribrachial Region | Single dose | Tripled at peak | 6 days | [7] |
| % REM Sleep | Central Amygdaloid Nucleus | 8 µg | Prolonged enhancement | 5 days | [8] |
| PGO Waves | Peribrachial Area | Not specified | Immediate triggering | Blocked by methoctramine | [9][10] |
| Muscle Atonia | Pontine Reticular Formation | Not specified | Induction of atonia | Up to 48 hours | [11] |
Table 2: Effects of this compound Microinjection on REM Sleep in Rats
| Parameter | Brain Region | This compound Dose | Effect | Duration of Effect | Reference |
| % REM Sleep | Posterior Oral Pontine Reticular Nucleus (PnO) | 1-10 ng | Induction of REM sleep | At least 6 hours | [1] |
| % REM Sleep | Caudal Oral Pontine Reticular Formation | Not specified | Increased by 40% after initial wakefulness | Not specified | [12] |
| REM Sleep Latency | Caudal Oral Pontine Reticular Formation | Not specified | Significantly reduced | Not specified | [13] |
| REM Sleep Duration | Dorsal Pontine Reticular Formation | 10 mM (10 nL) | 104-354 seconds per episode | Not specified | [4] |
| Wakefulness | Pontine Reticular Formation | 500 ng | Enhanced wakefulness | Not specified | [1] |
Detailed Experimental Protocols
The following section outlines standardized methodologies for inducing REM sleep with this compound in animal models.
Animal Preparation and Surgical Implantation
-
Animal Models: Adult male Sprague-Dawley rats or domestic cats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized with a suitable agent (e.g., pentobarbital).
-
Standard electrodes for polysomnographic recordings are implanted, including EEG screw electrodes over the cortex, electromyogram (EMG) wire electrodes in the nuchal muscles, and electrooculogram (EOG) electrodes in the orbital bone.
-
A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., pontine reticular formation). The coordinates are determined from a stereotaxic atlas for the specific animal model.
-
The entire assembly is secured to the skull with dental acrylic.
-
A recovery period of at least one week is allowed post-surgery.
-
Microinjection Procedure
-
Habituation: Animals are habituated to the recording chamber and the microinjection procedure.
-
Drug Preparation: this compound (carbamoylcholine chloride) is dissolved in sterile saline to the desired concentration.
-
Injection:
-
A microinjection cannula is inserted into the guide cannula.
-
A specific volume of the this compound solution (e.g., 0.25-1.0 µL) is infused over a controlled period.
-
The injection cannula is left in place for a short duration to minimize backflow.
-
-
Control Injections: Saline injections are performed as a control.
Polysomnographic Recording and Analysis
-
Recording: Continuous polysomnographic recordings (EEG, EMG, EOG) are initiated immediately following the microinjection.
-
Data Scoring: The recordings are scored for different sleep-wake states (wakefulness, non-REM sleep, REM sleep) in epochs of a fixed duration (e.g., 30 seconds).
-
Data Analysis: Key parameters are quantified, including the latency to REM sleep onset, the total amount and percentage of each sleep-wake state, the duration of REM sleep episodes, and the frequency of PGO waves.
Signaling Pathways and Mechanisms of Action
This compound induces REM sleep primarily through the activation of muscarinic acetylcholine receptors in the pons. The downstream signaling cascade involves a complex interplay of various neurotransmitter systems.
Cholinergic and Muscarinic Receptor Involvement
This compound's effects are mediated by muscarinic receptors, as demonstrated by the ability of muscarinic antagonists like atropine to block the induction of REM sleep-like states.[1][2] Both M1 and M2 muscarinic receptor subtypes appear to be involved.[9][10][14] Activation of M2 receptors in the peribrachial area is specifically implicated in the long-term enhancement of REM sleep and the generation of PGO waves.[9][10]
Interaction with GABAergic and Glutamatergic Systems
The cholinergic activation by this compound modulates both GABAergic and glutamatergic transmission in the brainstem to orchestrate the different components of REM sleep. Studies have shown that this compound can decrease excitatory postsynaptic currents (EPSCs) mediated by glutamate while increasing inhibitory postsynaptic currents (IPSCs) mediated by GABA in the dorsal subcoeruleus.[14][15] This dual action—suppressing excitation and enhancing inhibition—is crucial for the generation of muscle atonia, a hallmark of REM sleep. The subcoeruleus nucleus is thought to play a key role in this process by activating inhibitory interneurons that project to motor neurons.[16]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a this compound-induced REM sleep experiment.
Conclusion
The this compound model of REM sleep remains a powerful tool in neuroscience research. It allows for the controlled and reproducible induction of a REM sleep-like state, facilitating the dissection of the underlying neural circuits and neurotransmitter systems. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize this model to further our understanding of sleep and to develop novel therapeutic interventions for sleep disorders. The intricate interplay between cholinergic, GABAergic, and glutamatergic systems highlighted by these studies underscores the complexity of REM sleep regulation and offers multiple targets for future research.
References
- 1. Induction of rapid eye movement sleep by this compound infusion into the pontine reticular formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound-induced enhancement of desynchronized sleep signs is dose dependent and antagonized by centrally administered atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound models of REM sleep: recent developments and new directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential localization of this compound- and bicuculline-sensitive pontine sites for eliciting REM sleep-like effects in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pontine neuronal response to local cholinergic infusion: relation to REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Long-term enhancement of REM sleep following cholinergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged enhancement of REM sleep produced by this compound microinjection into the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cataplectic-like behavior in cats after micro-injections of this compound in pontine reticular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluating the Evidence Surrounding Pontine Cholinergic Involvement in REM Sleep Generation [frontiersin.org]
- 13. This compound INDUCTION OF REM SLEEP IN THE RAT IS MORE EFFECTIVE AT LIGHTS-OUT THAN LIGHTS-ON - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinergic modulation of GABAergic and glutamatergic transmission in the dorsal subcoeruleus: mechanisms for REM sleep control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | REM Sleep at its Core – Circuits, Neurotransmitters, and Pathophysiology [frontiersin.org]
Unlocking the Therapeutic Potential of Carbachol Beyond the Eye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a cholinergic agonist that mimics the effects of acetylcholine, has long been a staple in ophthalmic medicine for the management of glaucoma.[1][2] However, a growing body of exploratory research is unveiling its potential in a variety of non-ophthalmic applications. This technical guide provides a comprehensive overview of these emerging uses, with a focus on the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further investigation. As a potent parasympathomimetic agent, this compound's ability to stimulate both muscarinic and nicotinic receptors allows it to influence a wide range of physiological processes, from cardiovascular regulation to gastrointestinal motility and bladder control.[1][3][4][5] This guide aims to serve as a critical resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound in novel clinical contexts.
Cardiovascular Applications
Exploratory studies have highlighted the significant impact of this compound on the cardiovascular system, primarily through its interaction with muscarinic receptors in the heart and blood vessels.[6] These investigations have demonstrated its potential in modulating heart rate and blood pressure, offering avenues for research into new treatments for cardiovascular conditions.
Quantitative Data Summary: Cardiovascular Effects
| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |
| Heart Rate | Conscious Cats (intracerebroventricular) | 7.5 µg | Marked stimulant effects | [7] |
| Heart Rate | Anesthetized Rats (into ventral lateral periaqueductal gray) | 1-5 nmol | Dose-dependent bradycardia | [8] |
| Blood Pressure & Heart Rate | Conscious Cats (intracerebroventricular) | 30 µg | Marked and persistent stimulant effects | [7] |
| Blood Pressure & Heart Rate | Anesthetized Rats (into bed nucleus of the stria terminalis) | 0.1-3 nmol/100 nL | Dose-related pressor and bradycardiac responses | [9] |
| Pial Artery Dilation | Anesthetized Cats (in vivo microapplication) | 10⁻⁶ M and 10⁻⁵ M | Significant dilation | [10] |
Key Experimental Protocols
In Vivo Cardiovascular Effects in Anesthetized Rats:
-
Animal Preparation: Male Wistar rats are anesthetized with an intraperitoneal injection of urethane solution (1.0 g/kg).[11]
-
Surgical Procedure: A catheter is inserted into a femoral artery for continuous blood pressure monitoring. Heart rate is derived from the blood pressure waveform. For targeted drug delivery, a cannula is stereotaxically implanted into the desired brain region (e.g., bed nucleus of the stria terminalis or periaqueductal gray).[8][9]
-
This compound Administration: this compound, dissolved in sterile saline, is microinjected into the brain cannula over a period of 1-2 minutes.[9]
-
Data Acquisition: Blood pressure and heart rate are recorded continuously before, during, and after this compound administration using a pressure transducer and a data acquisition system.
-
Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and analyzed.
Signaling Pathways
This compound's cardiovascular effects are primarily mediated by the activation of M2 muscarinic receptors in the heart.[6] This leads to a decrease in heart rate (bradycardia) through the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK), resulting in hyperpolarization of sinoatrial node cells.[6] In blood vessels, this compound can induce vasodilation via stimulation of M3 receptors on endothelial cells, leading to the production of nitric oxide (NO).[6]
Gastrointestinal Applications
The pro-kinetic effects of this compound on the gastrointestinal (GI) tract have been explored in various studies, demonstrating its potential to enhance gastric emptying and intestinal motility.[12][13] This makes it a candidate for investigating treatments for conditions characterized by delayed GI transit.
Quantitative Data Summary: Gastrointestinal Effects
| Parameter | Species/Model | This compound Dose/Concentration | Observed Effect | Reference(s) |
| Gastric Emptying Rate | Canine Model of Burn Shock | Oral administration with resuscitation fluid | Increased by a mean of 15.7% in the first 24h | [12] |
| Intestinal Water Absorption | Canine Model of Burn Shock | Oral administration with resuscitation fluid | Increased by a mean of 11.5% in the first 24h | [12] |
| Proximal Colon Contractility | Diabetic Rat Model | (Not specified) | Lower contractile response compared to controls | [14] |
| Colonic Motility | M2/M3 Receptor Knockout Mice | (Not specified) | Relaxation instead of contraction | [15] |
| Intestinal Myofibroblast Contraction | Isolated Rat Colon Myofibroblasts | 1 - 10 µM | Dose-dependent contraction | [16] |
Key Experimental Protocols
In Vitro Intestinal Motility Assay (Organ Bath):
-
Tissue Preparation: A segment of the intestine (e.g., ileum or colon) is isolated from a euthanized animal (e.g., guinea pig, rat).[15] The segment is cleaned and cut into longitudinal or circular strips.
-
Mounting: The tissue strip is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension.
-
This compound Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.
-
Data Acquisition: The contractile force generated by the tissue is recorded continuously.
-
Analysis: The magnitude of contraction at each this compound concentration is measured, and dose-response curves are plotted to determine parameters like EC50.
Signaling Pathways
This compound stimulates gastrointestinal motility primarily through the activation of M3 muscarinic receptors on smooth muscle cells.[12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium, which in turn activates contractile proteins. This compound also has effects mediated by nicotinic receptors in the enteric nervous system.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sdhopebiotech.com [sdhopebiotech.com]
- 7. Cardiovascular effects of this compound and other cholinomimetics administered into the cerebral ventricles of conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of cholinergic agents in the ventral-lateral midbrain periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound microinjected into the bed nucleus of the stria terminalis of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the muscarinic agonist this compound on pial arteries in vivo after endothelial damage by air embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. This compound promotes gastrointestinal function during oral resuscitation of burn shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic receptor subtypes involved in regulation of colonic motility in mice: functional studies using muscarinic receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbachol Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the preparation and application of carbachol solutions for various in vitro experimental models. This compound, a potent cholinergic agonist, is a valuable tool for investigating cellular signaling pathways, receptor function, and physiological responses in a controlled laboratory setting.
Overview and Physicochemical Properties
This compound, also known as carbamylcholine, is a synthetic choline ester that acts as a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase makes it a stable and long-acting analogue of acetylcholine, suitable for in vitro studies.[3][4]
Key Properties:
-
Molecular Weight: 182.65 g/mol [5]
-
Appearance: White crystalline solid
-
Solubility:
Data Presentation: Solution Preparation and Working Concentrations
Table 1: Stock Solution Preparation
| Parameter | Recommendation | Source |
| Solvent | Sterile distilled water or an appropriate buffer (e.g., acetate buffer pH 5.3). | [7] |
| Concentration | 10 mM to 100 mM is a common range for stock solutions. | |
| Preparation Example (100 mM) | Dissolve 18.27 mg of this compound (MW: 182.65) in 1 mL of sterile water. | |
| Storage | Store at 4°C. | [8] |
| Stability | Stock solutions are stable for up to 6 months at 4°C. Aqueous solutions are stable even when heated. | [5][8] |
Table 2: Typical Working Concentrations for In Vitro Assays
| Assay Type | Cell/Tissue Type | This compound Concentration Range | EC50 (if available) | Source |
| Neural Differentiation | Human Adipose-Derived Mesenchymal Stem Cells | 1 µM | Not Applicable | [3] |
| Single-Cell Contraction | Human Ciliary Muscle Cells | 0.1 µM - 10 µM | Not Determined | [9] |
| Muscarinic Receptor Redistribution | Chinese Hamster Ovary (CHO) cells expressing M3 receptors | Log dilution series | ~40 µM | [10] |
| Calcium Flux Assay | Mouse Beta-Cells | 3 µM | Not Determined | [11] |
| Smooth Muscle Contraction | Isolated Human Bladder Strips | Cumulative concentration-response curve | Not Specified | [12] |
| Tracheal Hyperreactivity | Mouse Tracheal Rings | 10⁻⁸ M to 10⁻⁴ M | Not Specified | [13] |
| Microphysiometry | CHO cells expressing human muscarinic receptors | Up to 100 µM | Varies by receptor subtype | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (MW: 182.65 g/mol )
-
Sterile, deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure for 100 mM Stock Solution:
-
Weigh out 18.27 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, although refrigeration is the recommended storage.
-
Store the aliquots at 4°C for up to 6 months.[8]
Procedure for Preparing Working Solutions:
-
Thaw a fresh aliquot of the 100 mM stock solution if frozen, or take it from the refrigerator.
-
Perform serial dilutions in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM working solution from a 100 mM stock, you can perform a 1:100 dilution followed by a 1:1000 dilution.
Protocol 2: In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound stimulation.
Materials:
-
Cultured cells expressing muscarinic receptors (e.g., CHO-M3, SH-SY5Y)
-
96-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound working solutions
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a 96-well microplate at an appropriate density and culture overnight.
-
Remove the culture medium and wash the cells once with HBSS.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Following incubation, wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound working solutions into the wells while continuously recording the fluorescence signal.
-
Monitor the change in fluorescence intensity over time to determine the intracellular calcium response.
-
Analyze the data by calculating the peak fluorescence change relative to the baseline.
Signaling Pathways and Visualizations
This compound primarily exerts its effects through the activation of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, which couple to Gq/11 proteins. This initiates a well-characterized signaling cascade.[1][15]
Caption: this compound-induced muscarinic receptor signaling pathway.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, along with calcium, indicates new strategy in neural differentiation of human adipose tissue-derived mesenchymal stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. scbt.com [scbt.com]
- 9. Single-cell contraction assay for human ciliary muscle cells. Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Energetic requirement of this compound-induced Ca2+ signaling in single mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-activated muscarinic (M1 and M3) receptors transfected into Chinese hamster ovary cells inhibit trafficking of endosomes - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Carbachol for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist, activating both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to degradation by acetylcholinesterase ensures a more sustained cholinergic effect compared to acetylcholine, making it a valuable tool in a wide range of cell culture studies. This compound is frequently employed to investigate cellular processes such as smooth muscle contraction, proliferation, signaling pathway activation, and neurotransmitter release.[1][3][4] Determining the optimal concentration of this compound is critical for obtaining robust and reproducible experimental results, as its effects can be highly dependent on the cell type and the specific biological question being addressed.
These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration in your cell culture experiments. We offer a summary of effective concentrations across various cell lines, detailed experimental protocols for common assays, and visual representations of the key signaling pathways involved.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound varies significantly depending on the cell line and the desired biological endpoint. The following table summarizes effective concentrations reported in the literature for various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
| Cell Line | Application | Effective Concentration Range | Notes |
| hADSCs (human Adipose Tissue-derived Mesenchymal Stem Cells) | Induction of cell proliferation | 1 µM - 10 µM | Higher concentrations (>100 µM) showed cytotoxicity. |
| HSG (human submandibular gland adenocarcinoma) | Induction of intracellular alkalization | > 6 x 10⁻⁵ M (60 µM) | |
| A-431 (human epidermoid carcinoma) | Induction of intracellular alkalization | 7 x 10⁻⁵ M - 10⁻⁴ M (70 µM - 100 µM) | |
| LM2 and LM3 (murine breast tumor cells) | Inhibition of cell proliferation (long-term) | 10⁻⁷ M (0.1 µM) | Maximal effect observed at 20 hours of treatment. |
| SH-SY5Y (human neuroblastoma) | Stimulation of Inositol 1,4,5-trisphosphate (InsP3) accumulation and Ca²⁺ mobilization | EC₅₀ ≈ 50 µM | |
| MIN6 (mouse insulinoma) | Stimulation of ERK1/2 phosphorylation | 1 mM | For observing changes in ERK1/2 phosphorylation. |
| COS-7 (monkey kidney fibroblast-like) | Stimulation of ERK1/2 phosphorylation in transfected cells | 100 µM | Used for studying receptor signaling. |
| T84 (human colon carcinoma) | Stimulation of p70S6K1 phosphorylation | 100 µM | Rapid increase observed within 1 minute. |
| Human Granulosa-Lutein Cells | Increase in intracellular free Ca²⁺ | Starting from 10 nM | |
| Guinea Pig Detrusor Smooth Muscle Cells | Increase in cytosolic Ca²⁺ and extracellular acidification | EC₅₀ ≈ 1 µM |
Experimental Protocols
Determining Optimal this compound Concentration using an MTT Cell Proliferation Assay
This protocol provides a method to assess the effect of different this compound concentrations on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[5]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Dilute the cells to a final concentration of 7.5 x 10⁴ cells/mL in complete medium.[5]
-
Add 100 µL of the cell suspension (7,500 cells) to each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 1 mM).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate for 3.5 hours at 37°C.[5]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[5]
-
Plot the absorbance values against the this compound concentrations to determine the dose-response curve and identify the optimal concentration for the desired effect (e.g., EC₅₀ for proliferation or IC₅₀ for inhibition).
-
Measuring this compound-Induced Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells of interest plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Loading with Calcium Indicator:
-
Wash the cells once with HBSS.
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate or dish in the fluorescence reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the desired concentration of this compound to the wells and immediately start recording the fluorescence signal over time.
-
Continue recording until the signal returns to baseline or reaches a plateau.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths is proportional to the change in intracellular calcium concentration.
-
Analyze the kinetic data to determine parameters such as peak response, time to peak, and area under the curve.
-
Assessing this compound-Induced ERK Phosphorylation by Western Blot
This protocol outlines the steps to detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to this compound stimulation.
Materials:
-
Cells of interest cultured in appropriate plates or dishes
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Serum-starve the cells for at least 4 hours or overnight before stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately after treatment, wash the cells with ice-cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
-
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of this compound action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathways.
Caption: MTT cell proliferation assay workflow.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound is a versatile and potent tool for a wide array of in vitro studies. The optimal concentration is highly dependent on the cell type and the specific biological process under investigation. The information and protocols provided in these application notes serve as a comprehensive starting point for researchers. It is imperative to perform dose-response experiments to empirically determine the most effective this compound concentration for your unique experimental system to ensure the generation of accurate and meaningful data.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound induces p70S6K1 activation through an ERK-dependent but Akt-independent pathway in human colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases intracellular free calcium concentrations in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbachol-Induced Miosis in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a potent cholinergic agonist, is a valuable pharmacological tool in ophthalmic research for inducing miosis (pupil constriction). As a parasympathomimetic agent, it mimics the effects of acetylcholine on both muscarinic and nicotinic receptors. Its primary application in this context is the stimulation of muscarinic M3 receptors on the iris sphincter muscle, leading to contraction and a reduction in pupil diameter. This property makes this compound an essential compound for studying ocular physiology, glaucoma, and the efficacy of novel ophthalmic drugs. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for inducing miosis in a laboratory setting.
Mechanism of Action
This compound is a synthetic choline ester that is resistant to degradation by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine. In the eye, this compound's miotic effect is primarily mediated through the activation of M3 muscarinic receptors located on the smooth muscle of the iris sphincter.[1][2] This interaction initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the iris sphincter muscle, resulting in miosis.[3][4]
Data Presentation
Quantitative data on the precise dose-response and time-course of this compound-induced miosis in rabbits is limited in publicly available literature. The following tables provide a summary of available data, including findings from in-vitro studies and in-vivo studies in other species to offer a comparative perspective.
Table 1: In-Vitro Potency of this compound on Iris Sphincter Muscle
| Species | Agonist | Potency (pEC50) | Efficacy (Emax) | Reference |
| Rabbit | This compound | More potent than pilocarpine | Higher efficacy than pilocarpine |
Table 2: In-Vivo Miotic Effects of this compound in Monkeys (for illustrative purposes)
| Species | Administration | This compound Dose | Onset of Miosis | Peak Miosis | Duration of Miosis | Reference |
| Cynomolgus Monkey | Topical | 0.3 - 0.5 mcg (ED50) | Not specified | ~37 minutes | Not specified | |
| Cynomolgus Monkey | Intracameral | 0.005 - 0.006 mcg (ED50) | Not specified | Not specified | Not specified |
Table 3: Clinically Relevant Concentrations and Onset of Action
| Application | Concentration | Onset of Miosis | Duration of Action | Reference |
| Intraocular Injection | 0.01% | 2-5 minutes | Approximately 24 hours | |
| Topical Ophthalmic Solution | 0.75% - 3% | 10-20 minutes | 4-8 hours |
Experimental Protocols
Preparation of this compound Ophthalmic Solution
Materials:
-
This compound powder (Carbamylcholine chloride)
-
Sterile saline solution (0.9% sodium chloride) or a balanced salt solution
-
Sterile volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
-
Laminar flow hood or sterile workspace
-
pH meter and adjustment solutions (e.g., sterile HCl or NaOH)
Protocol:
-
Determine the Desired Concentration: Based on the experimental design, calculate the required mass of this compound powder. For example, to prepare a 0.01% (w/v) solution, dissolve 1 mg of this compound in 10 mL of sterile saline.
-
Dissolution: Under aseptic conditions in a laminar flow hood, accurately weigh the calculated amount of this compound powder and transfer it to a sterile volumetric flask.
-
Solubilization: Add a portion of the sterile saline to the flask and gently swirl to dissolve the powder completely.
-
Volume Adjustment: Once dissolved, add sterile saline to the final desired volume.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 6.5-7.5) using sterile, dilute HCl or NaOH.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container to ensure sterility.
-
Storage: Store the prepared sterile this compound solution at a controlled room temperature (15-30°C) and protect it from light. Discard any unused portion if not prepared with a preservative for long-term use.
Induction of Miosis in Rabbits
Materials:
-
Healthy adult New Zealand white rabbits
-
Prepared sterile this compound solution (e.g., 0.01%, 0.5%, 1%)
-
Sterile saline solution (for control)
-
Micropipette or calibrated dropper for administration
-
Digital caliper or a pupilometer for measuring pupil diameter
-
A controlled and consistent light environment for all measurements
-
Animal restraining device (if necessary)
Protocol:
-
Acclimatization: Allow the rabbits to acclimate to the laboratory environment for at least 30 minutes before the experiment to minimize stress-induced fluctuations in pupil size.
-
Baseline Measurement: In a room with standardized, moderate, and consistent lighting, carefully measure the baseline pupil diameter of both eyes of each rabbit using a digital caliper or a pupilometer. Record the measurements.
-
Animal Grouping: Divide the rabbits into experimental groups (e.g., control group receiving sterile saline, and treatment groups receiving different concentrations of this compound).
-
Drug Administration: Gently restrain the rabbit. Instill a single, precise volume (e.g., 50 µL) of the designated solution (saline or this compound) into the lower conjunctival sac of one eye. The contralateral eye can serve as an internal control.
-
Post-instillation Measurements: At predetermined time points (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) after instillation, measure the pupil diameter of both eyes. It is crucial to maintain the same lighting conditions for all measurements.
-
Data Analysis: Calculate the change in pupil diameter from the baseline for each time point and for each group. The miotic response can be expressed as the absolute change in millimeters or as a percentage of the baseline pupil diameter.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Miosis
Caption: Signaling pathway of this compound-induced iris sphincter muscle contraction.
Experimental Workflow for Evaluating this compound-Induced Miosis
Caption: Experimental workflow for assessing this compound-induced miosis in rabbits.
References
- 1. Effect of this compound on rabbit corneal endothelium. | Semantic Scholar [semanticscholar.org]
- 2. Effect of intracameral injection of lidocaine and this compound on the rabbit corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromodulatory Correlates of Pupil Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Protocol for Intraocular Administration of Carbachol in Rodents: Application Notes for Glaucoma and Myopia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the intraocular administration of carbachol in rodent models, with a focus on its application in glaucoma and an exploration of its role in myopia research. This compound, a cholinergic agonist, is a valuable pharmacological tool for modulating intraocular pressure (IOP) and studying the mechanisms of aqueous humor dynamics. This protocol synthesizes information from various studies to offer a comprehensive guide for researchers. While this compound is a well-established agent for inducing miosis and lowering IOP, its application in inducing myopia in rodents is not supported by current literature; in fact, evidence suggests cholinergic agonists may inhibit myopia development.
Introduction
This compound is a parasympathomimetic agent that acts on both muscarinic and nicotinic acetylcholine receptors. In the eye, its primary effects are mediated through muscarinic receptors in the ciliary body and iris sphincter muscle.[1][2] Activation of these receptors leads to ciliary muscle contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1] This makes this compound a compound of significant interest in glaucoma research, where elevated IOP is a major risk factor. Conversely, the role of cholinergic signaling in myopia development is more complex. While it was hypothesized that cholinergic agonists might induce myopia, studies in animal models suggest that they may instead inhibit its progression.[3][4]
This protocol provides a detailed methodology for the intracameral administration of this compound in rats, a common procedure in preclinical glaucoma studies. It also includes a discussion on the current understanding of this compound's effects in the context of myopia research.
Data Presentation
The following tables summarize quantitative data from studies involving the intraocular administration of this compound and related compounds.
Table 1: Parameters for Intracameral this compound Administration in Rodents
| Parameter | Details | Species | Application | Reference |
| This compound Concentration | 0.01% | Dog | Prevention of postoperative ocular hypertension | [5] |
| Injection Volume | 0.01 cc (10 µl) | Rat | Investigation of corneal effects | |
| Injection Volume | 0.5 ml | Dog | Prevention of postoperative ocular hypertension | [5] |
| Anesthesia | Ketamine/Xylazine | Rat | General anesthesia for injection | |
| Needle Gauge | 30-gauge | Rat | Intracameral injection |
Table 2: Effects of Intracameral this compound on Intraocular Pressure (IOP)
| Species | This compound Dose | Change in IOP | Time Point | Application | Reference |
| Human | 0.1, 0.25, or 0.5 ml of 0.01% | Maintained stable IOP vs. control group increase of 7.2-10.0 mm Hg | 3-24 hours post-surgery | Post-cataract surgery | [6] |
| Human | Not specified | Statistically significant lowering of IOP | 24 and 72 hours post-surgery | Post-cataract surgery | [7] |
| Dog | 0.5 ml of 0.01% | Prevention of postoperative ocular hypertension (IOP > 27 mm Hg) | 3 hours post-surgery | Post-phacoemulsification | [5] |
Note: Data from rodent models on the dose-dependent effect of this compound on IOP is limited in the reviewed literature. The data from human and dog studies are provided as a reference.
Experimental Protocols
Protocol 1: Intracameral Administration of this compound in Rats for Glaucoma Research
This protocol is adapted from studies investigating the effects of intracameral this compound.
Materials:
-
This compound solution (e.g., 0.01%)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Sterile saline
-
30-gauge insulin syringes
-
Operating microscope
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Tonometer for rodents (e.g., TonoLab, Tono-Pen)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate protocol (e.g., intraperitoneal injection of a ketamine/xylazine mixture).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a stereotaxic frame or a stable platform under an operating microscope.
-
Apply a drop of topical anesthetic to the cornea of the eye to be injected.
-
-
Intracameral Injection:
-
Using a 30-gauge insulin syringe, carefully draw up the desired volume of this compound solution (e.g., 10 µl).
-
Gently proptose the eye by applying light pressure to the surrounding eyelids.
-
Under the operating microscope, insert the needle through the peripheral cornea, just anterior to the limbus, into the anterior chamber. Be careful to avoid contact with the iris and lens.
-
Slowly inject the this compound solution into the anterior chamber.
-
Withdraw the needle carefully. A small amount of aqueous humor may leak from the injection site, which is normal.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
-
Post-Procedure Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP at predetermined time points using a rodent tonometer. For conscious measurements, gently restrain the animal.[8]
-
Observe the eye for any signs of inflammation or adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Ciliary Muscle Contraction
This compound induces ciliary muscle contraction primarily through the activation of M3 muscarinic acetylcholine receptors.[1][9] These receptors are coupled to Gq proteins, which in turn activate phospholipase C (PLC).[2][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), contribute to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
References
- 1. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Insights into the mechanism by which atropine inhibits myopia: evidence against cholinergic hyperactivity and modulation of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic receptor (M2) plays a crucial role in the development of myopia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of intracameral administration of this compound on the postoperative increase in intraocular pressure in dogs undergoing cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of intracameral this compound on intraocular pressure after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on postoperative intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Application of Carbachol in the Investigation of Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carbachol, a synthetic choline ester, serves as a potent cholinergic agonist that effectively mimics the action of acetylcholine. Its resistance to degradation by acetylcholinesterase ensures a sustained duration of action, making it an invaluable tool in the study of gastrointestinal (GI) motility. This compound activates both muscarinic and nicotinic acetylcholine receptors, with a pronounced effect on the smooth muscle of the GI tract, leading to increased tone and peristaltic activity.[1][2][3] This document provides detailed protocols for the application of this compound in both in vitro and in vivo models of GI motility, summarizes key quantitative data, and illustrates the underlying signaling pathways.
This compound's primary mechanism in stimulating GI motility involves the activation of M2 and M3 muscarinic receptors on smooth muscle cells.[4][5][6] Activation of M3 receptors, coupled to Gq/11 proteins, initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] The increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.[3][4] M2 receptor stimulation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also contribute to contraction.[6] Furthermore, this compound can induce Ca2+ sensitization of the contractile machinery through Rho-kinase and PKC pathways.[7]
Key Experimental Protocols
In Vitro Organ Bath Assay for Intestinal Contractility
This protocol details the measurement of isometric contractions of isolated intestinal segments in response to this compound.
Materials:
-
Isolated intestinal tissue (e.g., guinea pig ileum, rat colon)[8][9]
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.5)[10]
-
This compound stock solution
-
Organ bath system with force-displacement transducers[11]
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Humanely euthanize the animal and immediately excise the desired intestinal segment (e.g., ileum, colon).
-
Place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove the luminal contents and prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 2-3 cm in length).[8]
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.[10]
-
Record baseline contractile activity.
-
Construct a cumulative concentration-response curve by adding this compound in increasing concentrations (e.g., 10^-9 M to 10^-4 M) to the organ bath.[12] Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force generated at each concentration.
-
At the end of the experiment, the tissue viability can be confirmed by inducing a maximal contraction with a high potassium solution (e.g., 60 mM KCl).
In Vivo Measurement of Gastric Emptying and Intestinal Transit
This protocol describes a method to assess the effect of this compound on GI transit time in a conscious animal model.
Materials:
-
Small rodents (e.g., mice, rats)
-
This compound solution
-
Non-absorbable marker (e.g., phenol red, charcoal meal)
-
Oral gavage needle
-
Surgical instruments
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound (e.g., 20 μg/kg) or vehicle control to the animals via an appropriate route (e.g., oral gavage, subcutaneous injection).[13]
-
After a predetermined time, administer a non-absorbable marker orally (e.g., 0.5 ml of a charcoal meal).
-
At a specific time point after marker administration (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
For gastric emptying, the stomach is clamped at the pyloric and cardiac sphincters, removed, and its contents are collected. The amount of marker remaining in the stomach is quantified spectrophotometrically (for phenol red) or by weight (for charcoal).
-
For intestinal transit, the small intestine is carefully laid out, and the distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
Data Presentation
Table 1: Effect of this compound on Gastric Emptying and Intestinal Water Absorption in a Canine Model [13]
| Parameter | Oral Resuscitation (OR) Group | Oral Resuscitation + this compound (OR/CAR) Group |
| Gastric Emptying Rate (% of pre-injury) | 52.8% | Increased by a mean of 15.7% compared to OR group |
| Intestinal Water Absorption Rate (% of pre-injury) | 23.7% | Increased by a mean of 11.5% compared to OR group |
Table 2: Dose-Dependent Contraction Induced by this compound in Rat Intestinal Myofibroblasts [4][5]
| This compound Concentration (µM) | Contraction |
| 1 | Induces contraction |
| 10 | Dose-dependently increases contraction |
Table 3: this compound-Induced Contraction in Colonic Strips from Wild-Type and Muscarinic Receptor Knockout (KO) Mice [12]
| Mouse Strain | This compound Response |
| Wild-Type | Concentration-dependent contraction |
| M2R-KO | Concentration-contraction curves shifted to the right and downward |
| M3R-KO | Non-sustained contraction and relaxation depending on concentration |
| M2/M3R-KO | Relaxation only |
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound signaling in GI smooth muscle.
Caption: In Vitro organ bath experimental workflow.
Caption: In Vivo gastrointestinal transit experimental workflow.
References
- 1. This compound | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms involved in this compound-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Muscarinic receptor subtypes involved in regulation of colonic motility in mice: functional studies using muscarinic receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes gastrointestinal function during oral resuscitation of burn shock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microinjection of Carbachol into Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microinjection of carbachol, a cholinergic agonist, into brain tissue for neuroscience research. This document outlines detailed experimental protocols, summarizes quantitative data from various studies, and illustrates the relevant neuronal signaling pathways and experimental workflows.
Introduction
This compound is a non-selective cholinergic agonist that mimics the effects of acetylcholine (ACh) in the brain. Due to its resistance to degradation by acetylcholinesterase, this compound provides a sustained activation of both muscarinic and nicotinic acetylcholine receptors. Microinjection of this compound into specific brain regions is a powerful technique to investigate the role of the cholinergic system in a variety of physiological and behavioral processes, including sleep-wake cycles, learning and memory, and emotional regulation.
Quantitative Data Summary
The following table summarizes doses, volumes, and observed effects of this compound microinjection across different brain regions and species as reported in the scientific literature. This information can serve as a starting point for experimental design.
| Brain Region | Species | This compound Dose/Concentration | Injection Volume | Primary Observed Effect(s) | Reference(s) |
| Pontine Reticular Formation | Cat | 8 µg | 0.5 µL | Prolonged enhancement of REM sleep | [1] |
| Medial Pontine Reticular Formation | Cat, Rat | Not specified | Not specified | Induction of REM sleep-like state | [2] |
| Amygdala (Central Nucleus) | Cat | 8 µg | 0.5 µL | Long-term facilitation of REM sleep | [1] |
| Periaqueductal Gray (PAG) | Rat | 20-40 nmol | Not specified | Induction of epileptiform electrocorticogram (ECoG) afterdischarge | |
| Posterior Hypothalamus | Rat | 3.3-13.2 nmol | Not specified | Dose-dependent increase in blood pressure | |
| Medial Septum | Rat | 12.5-125 ng | 0.5 µL | Dose-dependent amnesia in a radial maze task | [3] |
| Phrenic Motor Nucleus | Rat | 2.5-500 µM | 50 nL | Dose-dependent decrease in phrenic nerve burst-amplitude | |
| Bed Nucleus of the Stria Terminalis | Rat | 0.1-3 nmol | 100 nL | Dose-related pressor and bradycardiac responses | |
| Anterior Hypothalamic-Preoptic Area | Rat | ED50 = 0.73 µg (4.0 nmol) | Not specified | Induction of 22 kHz ultrasonic vocalization |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for in vivo microinjection.
Materials:
-
This compound (Carbamoylcholine chloride, MW: 182.65 g/mol )
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 1 mM this compound solution:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass = 0.001 mol/L x 182.65 g/mol x 0.001 L = 0.00018265 g = 182.65 µg
-
-
Dissolve this compound: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile 0.9% saline or aCSF in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution gently until the this compound is completely dissolved.
-
Sterile filter the solution: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Stereotaxic Surgery and Cannula Implantation
This protocol provides a general guideline for stereotaxic surgery to implant a guide cannula for subsequent this compound microinjection in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula of appropriate length
-
Dental cement
-
Anchor screws
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and animal preparation: Anesthetize the animal using an approved anesthetic protocol. Shave the scalp and clean the area with an antiseptic solution.
-
Mounting the animal: Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Incision and skull exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Identifying stereotaxic coordinates: Locate Bregma and Lambda. Using a stereotaxic atlas for the specific species and age of the animal, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.
-
Drilling and screw placement: Drill a small hole at the target coordinates for the cannula implantation. Drill additional holes for the anchor screws. Insert the anchor screws into the skull.
-
Cannula implantation: Lower the guide cannula to the predetermined DV coordinate.
-
Securing the cannula: Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.
-
Suturing and post-operative care: Suture the scalp incision around the implant. Administer analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal closely during the recovery period. Insert a dummy cannula into the guide cannula to maintain patency.
Microinjection Procedure
This protocol details the steps for microinjecting this compound into the implanted cannula.
Materials:
-
Prepared this compound solution
-
Internal injection cannula (extending slightly beyond the tip of the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe or other microinfusion pump
-
Dummy cannula
Procedure:
-
Habituation: Gently handle the animal to acclimate it to the experimental setup.
-
Preparation of the injection system: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles in the syringe or the PE tubing connected to the internal cannula.
-
Removal of dummy cannula: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insertion of the injection cannula: Carefully insert the internal injection cannula into the guide cannula until it is fully seated.
-
Infusion: Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure proper diffusion.
-
Diffusion period: After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1-2 minutes) to allow for diffusion of the solution away from the cannula tip and to prevent backflow upon withdrawal.
-
Withdrawal and replacement of dummy cannula: Slowly withdraw the injection cannula and replace it with a clean dummy cannula.
-
Behavioral observation: Return the animal to its home cage or the behavioral testing apparatus and begin observation according to the experimental design.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound microinjection experiment.
Caption: Experimental workflow for this compound microinjection.
This compound Signaling Pathways
This diagram illustrates the primary signaling pathways activated by this compound through muscarinic and nicotinic receptors in a neuron. This compound, as an acetylcholine analog, activates both receptor types.
Caption: this compound's neuronal signaling pathways.
References
- 1. Microinjections of this compound into the phrenic motor nucleus inhibit phrenic nerve activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microinjection of this compound into the pontine area is unable to modify insomnia induced by p-cholorophenylalanine (PCPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Carbachol as a Pharmacological Tool to Study Receptor Desensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors, serves as an invaluable tool in pharmacological research for investigating the mechanisms of G protein-coupled receptor (GPCR) desensitization.[1][2] Its resistance to hydrolysis by acetylcholinesterase ensures a sustained receptor stimulation, making it ideal for inducing and studying the various cellular processes that lead to a diminished response over time. This document provides detailed application notes and experimental protocols for utilizing this compound to study the desensitization of muscarinic acetylcholine receptors (mAChRs), a key family of GPCRs involved in a multitude of physiological functions.
Desensitization is a critical physiological feedback mechanism that protects cells from overstimulation. This process typically involves receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestins, which uncouples the receptor from its G protein and promotes its internalization.[2][3][4] Prolonged agonist exposure can lead to the downregulation of receptors through lysosomal degradation.[5] Understanding these mechanisms is crucial for the development of novel therapeutics with improved efficacy and reduced tolerance.
Data Presentation
The following tables summarize key quantitative data for this compound-induced activation and desensitization of muscarinic receptors from various experimental systems.
Table 1: this compound EC50 Values for Muscarinic Receptor-Mediated Responses
| Receptor Subtype | Cell Type/Tissue | Response Measured | This compound EC50 | Reference(s) |
| M1 | CHO-M1-WT3 cells | Intracellular Ca2+ Mobilization | 1.7 µM | [1] |
| M2 | Guinea-pig ileal smooth muscle | Cationic Current Activation | ~7.6 µM (-log EC50 = 5.12) | [6] |
| M3 | HEK-293 cells | Intracellular Ca2+ Mobilization | Not specified | [7][8] |
| Muscarinic (unspecified) | SH-SY5Y neuroblastoma cells | Intracellular Ca2+ Mobilization | ~50 µM | [9] |
| Muscarinic (unspecified) | SH-SY5Y neuroblastoma cells | IP3 Accumulation | ~50 µM | [9] |
Table 2: Time-Course of this compound-Induced Muscarinic Receptor Desensitization
| Receptor Subtype | Cell Type/Tissue | This compound Concentration & Duration | Effect | Reference(s) |
| M2 | HEK-293 cells | 1 mM for 24 hours | ~60% reduction in receptor density | [7][8] |
| M2 | RBL-2H3 cells | 100 µM for 30 minutes | Decrease in cell surface receptor number to 14% of control | [10] |
| M3 | Smooth muscle | 0.1 mM for 1 minute | Transient resensitization | [11] |
| M3 | Smooth muscle | 0.1 mM for 30 minutes | Uncoupling and decreased affinity | [11] |
| M3 | HEK-293 cells | Time and concentration-dependent | Upregulation to ~350% of control | [7][8] |
| Muscarinic (unspecified) | 1321N1 astrocytoma cells | 300 µM | Recovery half-time of 3-4 minutes after washout | [12] |
Signaling Pathways and Desensitization Mechanisms
This compound-induced desensitization of muscarinic receptors is a multi-step process that varies depending on the receptor subtype.
M1 and M3 Muscarinic Receptor Desensitization
M1 and M3 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Desensitization of these receptors involves:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs), particularly GRK2, are recruited to the plasma membrane where they phosphorylate the receptor's intracellular domains.[2][13]
-
β-Arrestin Recruitment: Phosphorylated receptors serve as a high-affinity binding site for β-arrestins.
-
Uncoupling: β-arrestin binding sterically hinders the interaction between the receptor and its G protein, leading to a termination of signaling.
-
Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to promote receptor internalization into endosomes.[4]
M2 Muscarinic Receptor Desensitization
M2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The desensitization process for M2 receptors is also dependent on GRKs and β-arrestins.[3]
-
Phosphorylation: Agonist-bound M2 receptors are phosphorylated by GRKs.
-
β-Arrestin Binding: β-arrestins bind to the phosphorylated receptor.
-
Uncoupling: This binding prevents further G protein activation.
-
Internalization: The receptor-arrestin complex is internalized via a clathrin-mediated pathway.
Experimental Protocols
Experimental Workflow for a Typical Desensitization Study
References
- 1. This compound induces desensitization of cardiac beta-adrenergic receptors through muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential agonist-induced regulation of human M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced secretion and homologous desensitization in rat basophilic leukemia (RBL-2H3) cells transfected with human m2 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term disappearance of muscarinic cell surface receptors in this compound-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor | eLife [elifesciences.org]
Application of Carbachol in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a non-selective cholinergic agonist, is a valuable pharmacological tool in high-throughput screening (HTS) for the discovery and characterization of novel therapeutic agents targeting muscarinic and nicotinic acetylcholine receptors. Its ability to potently activate these receptors, which are implicated in a wide range of physiological processes and disease states, makes it an ideal stimulant for functional cell-based assays. This document provides detailed application notes and protocols for the use of this compound in various HTS formats, with a focus on G-protein coupled receptor (GPCR) drug discovery.
This compound's primary mechanism of action involves the activation of both muscarinic (M1-M5) and nicotinic acetylcholine receptors.[1] In the context of HTS for GPCRs, its activity at muscarinic receptors is of particular interest. Muscarinic receptors are categorized into two main signaling pathways:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade results in an increase in intracellular calcium concentrations.[2]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
These distinct signaling pathways form the basis for a variety of HTS assays designed to identify agonists, antagonists, and allosteric modulators of muscarinic receptors.
Data Presentation: Quantitative Parameters for this compound in HTS Assays
The potency of this compound can vary depending on the receptor subtype, cell line, and assay format. The following tables summarize key quantitative data for this compound in common HTS assays.
| Receptor Subtype | Cell Line | Assay Type | This compound EC50 / pEC50 | Reference |
| M1 | CHO-M1 | IP-One | - | [3] |
| M1 | Murine Fibroblasts (B82) | PI Hydrolysis | 9.5 µM | [4] |
| M2 | Murine Fibroblasts (B82) | cAMP Inhibition | 1.2 µM | [4] |
| M2 | Murine Fibroblasts (B82) | PI Hydrolysis | 0.3 µM | [4] |
| M2 | U2OS | Redistribution Assay | ~40 µM | [5] |
| M3 | Chicken Proventriculus | Contraction | pEC50 = 6.79 | [6] |
| M3 | Guinea-pig Ileum | Cationic Current | -log EC50 = 5.12 | [7] |
| M3 | Human Detrusor | Contraction | pEC50 = 6.51 | |
| M3 | K562 Cells | Western Blot | - | [8] |
| M4 | K562 Cells | Western Blot | - | [8] |
| Endogenous Muscarinic | Tracheal Smooth Muscle | cAMP Inhibition | 15 nM | [9] |
| Endogenous Muscarinic | Tracheal Smooth Muscle | IPs Formation | 2.0 µM | [9] |
| Endogenous Muscarinic | Tracheal Smooth Muscle | Contraction | 0.17 µM | [9] |
Table 1: this compound Potency (EC50/pEC50) in Various Assays. This table provides a comparative overview of this compound's potency across different muscarinic receptor subtypes and assay systems.
| Assay Type | Cell Line | Z'-Factor | Reference |
| Calcium Flux | CHO-M1 | > 0.78 | [10] |
| Calcium Flux | NPS Receptor Screen | > 0.7 | [11] |
| AUR-TPO Inhibition | - | 0.83 ± 0.04 | [12] |
Table 2: Z'-Factor Values in this compound-Stimulated HTS Assays. The Z'-factor is a statistical indicator of assay quality, with values between 0.5 and 1.0 considered excellent for HTS.[13]
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to Gq/11- and Gi/o-coupled muscarinic receptors.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
HTS Experimental Workflow for Antagonist Screening
The following diagram outlines a typical workflow for a high-throughput screen to identify antagonists of this compound-induced cellular responses.
Caption: HTS workflow for muscarinic receptor antagonist screening.
Experimental Protocols
Calcium Flux Assay for Antagonist Screening (FLIPR-based)
This protocol is designed for a 384-well format and is suitable for identifying antagonists of Gq-coupled muscarinic receptors.
Materials:
-
CHO or HEK293 cells stably expressing the muscarinic receptor of interest
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 384-well black-wall, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Test compounds (potential antagonists)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 5 µL of the test compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
This compound Stimulation and Data Acquisition:
-
Prepare a this compound solution in assay buffer at a concentration that elicits a submaximal response (typically EC80).
-
Place the cell plate and the this compound plate into the FLIPR instrument.
-
Initiate the kinetic read, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 12.5 µL of the this compound solution to each well.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.[1]
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after this compound addition.
-
Normalize the data using wells with vehicle (0% inhibition) and a known antagonist (100% inhibition) as controls.
-
Calculate the Z'-factor for the assay plate to assess its quality. A Z'-factor ≥ 0.5 is generally considered acceptable.
-
Identify hits as compounds that inhibit the this compound-induced calcium response above a predefined threshold (e.g., >50% inhibition).
-
Perform dose-response analysis for the identified hits to determine their IC50 values.
-
GTPγS Binding Assay for Agonist and Antagonist Characterization
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation and is suitable for both Gi/o- and Gq/11-coupled receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
This compound
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filter mats
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compounds (for antagonist mode) or vehicle
-
Cell membranes (5-20 µg of protein per well)
-
GDP (10 µM)
-
This compound (for antagonist mode, at EC90 concentration; for agonist mode, in serial dilutions)
-
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[15]
-
-
Data Analysis:
-
For agonist mode, plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine EC50 and Emax values.
-
For antagonist mode, determine the inhibition of this compound-stimulated [³⁵S]GTPγS binding by the test compounds and calculate their IC50 values.
-
IP-One HTRF Assay for Gq-Coupled Receptor Activation
This is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. It is a robust method for screening compounds targeting Gq-coupled receptors.[16]
Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)
-
Cell culture medium
-
This compound
-
Test compounds
-
HTRF-compatible microplate reader
Protocol:
-
Cell Plating:
-
Seed cells in a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Compound Addition and Stimulation:
-
Add test compounds to the wells.
-
Add this compound to stimulate the cells.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's protocol.[17]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Determine the potency of agonists (EC50) or antagonists (IC50) from dose-response curves.
-
Conclusion
This compound is a versatile and indispensable tool for the high-throughput screening of compounds targeting muscarinic acetylcholine receptors. The choice of assay format depends on the specific receptor subtype and the desired endpoint. Calcium flux assays are well-suited for identifying modulators of Gq-coupled receptors, while GTPγS binding and cAMP assays are effective for both Gq- and Gi/o-coupled receptors. The IP-One assay provides a robust alternative for monitoring Gq-coupled receptor activation. By employing the detailed protocols and understanding the quantitative parameters outlined in these application notes, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of M2, M3, and M4 muscarinic receptor expression in K562 chronic myelogenous leukemic cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve for Carbachol in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a cholinergic agonist that mimics the effects of acetylcholine, is a valuable tool in pharmacology for studying the contractile responses of smooth muscle. By binding to and activating muscarinic acetylcholine receptors, this compound initiates a signaling cascade that leads to muscle contraction. Establishing a dose-response curve for this compound is a fundamental experiment to characterize the potency (EC50) and efficacy (Emax) of this agonist on a specific smooth muscle tissue. These application notes provide a detailed protocol for conducting this experiment, from tissue preparation to data analysis, and offer insights into the underlying signaling mechanisms.
Key Signaling Pathways in this compound-Induced Smooth Muscle Contraction
This compound-induced smooth muscle contraction is primarily mediated by the activation of M2 and M3 muscarinic receptors, which are G-protein coupled receptors.[1][2] The activation of these receptors triggers two main signaling pathways:
-
The Gq/11 - PLC - IP3 Pathway: Upon this compound binding to M3 receptors, the associated Gq/11 protein activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4]
-
The RhoA/Rho-kinase Pathway: this compound stimulation also activates the G12/13-RhoGEF-ROCK pathway.[3] This pathway, along with the DAG-activated Protein Kinase C (PKC), inhibits myosin light chain phosphatase (MLCP).[3] The inhibition of MLCP results in a sustained increase in the phosphorylation of myosin light chain, enhancing the calcium sensitivity of the contractile apparatus.[3]
The increase in intracellular Ca2+ concentration, coupled with the increased calcium sensitivity, leads to the phosphorylation of myosin light chain, actin-myosin cross-bridge cycling, and ultimately, smooth muscle contraction.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced rabbit bladder smooth muscle contraction: roles of protein kinase C and Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Carbachol-Induced Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol, a cholinergic agonist, mimics the effects of acetylcholine on both muscarinic and nicotinic acetylcholine receptors.[1][2] Its stability against acetylcholinesterase-mediated hydrolysis makes it a potent tool for studying cholinergic signaling.[1] this compound primarily exerts its effects through G-protein coupled muscarinic receptors (M1-M5), initiating a cascade of intracellular signaling events.[1][3] These pathways are crucial in various physiological processes and are significant targets in drug discovery for conditions like glaucoma, and neurological disorders.[1][4]
This document provides detailed application notes and protocols for assessing the key signaling pathways activated by this compound.
Key this compound-Induced Signaling Pathways
This compound's binding to muscarinic receptors triggers several downstream signaling cascades, primarily dependent on the receptor subtype and the G-protein it couples to.
-
Gq/11 Pathway (Primarily M1, M3, M5 receptors): Activation of Gαq/11 proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][6] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]
-
Gi/o Pathway (Primarily M2, M4 receptors): Activation of Gαi/o proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10] The βγ subunits of Gi/o can also modulate other effectors, including ion channels.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can activate the ERK1/2 (extracellular signal-regulated kinase) pathway through various mechanisms, often involving PKC, receptor tyrosine kinase transactivation, and Src family kinases.[7][11][12]
Visualization of this compound Signaling
Caption: this compound-induced signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data for this compound's activity in various signaling assays.
Table 1: this compound Potency (EC50/IC50) in Different Assays
| Assay Type | Receptor/Cell Line | This compound Potency | Reference |
| Contraction | Mouse Uterine Strips | 10 nM - 100 µM | [13] |
| Intracellular Ca2+ Elevation | CHO-M1 Cells | 1.7 µM | [4] |
| Intracellular Ca2+ Elevation | Bovine Ciliary Myocytes | 0.05 - 10 µM | [14] |
| Inositol Phosphate Accumulation | Tracheal Smooth Muscle | 2.0 µM | [9] |
| Inositol Phosphate Accumulation | Rat Thalamus Slices | 44 µM | |
| cAMP Inhibition | Tracheal Smooth Muscle | 15 nM | [9] |
| [35S]GTPγS Binding | Rat Brainstem | ~10 µM - 1 mM | [15] |
| Amylase Release | Rat Parotid Acinar Cells | 0.1 µM - 100 µM | [16] |
Experimental Protocols
GTPγS Binding Assay for GPCR Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.[17][18]
Caption: GTPγS binding assay workflow.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl, MgCl2, EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate buffer and determine protein concentration.
-
-
Assay:
-
In a microplate, add the following in order:
-
Assay buffer (containing MgCl2, NaCl, and EGTA).
-
GDP (to enhance the agonist-stimulated signal).
-
This compound at various concentrations.
-
Cell membranes.
-
-
Pre-incubate for a defined period at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for an optimized time at 30°C with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding as a function of this compound concentration to determine EC50 and Emax.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using fluorescent calcium indicators.[4][19]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target muscarinic receptor (e.g., CHO-M1 or HEK293-M1) in a black-walled, clear-bottom microplate.[4]
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the cell culture medium and add the dye loading buffer.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject this compound at various concentrations.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve.
-
Plot the response against this compound concentration to generate a dose-response curve and determine the EC50.
-
Inositol Phosphate (IP3) Accumulation Assay
This assay quantifies the production of IP3, a key second messenger in the Gq/11 pathway.[9][20]
Protocol:
-
Cell Labeling and Stimulation:
-
Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold trichloroacetic acid or perchloric acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.
-
Elute the fractions and measure the radioactivity of each fraction using a scintillation counter.
-
Alternatively, use commercially available kits (e.g., HTRF or fluorescence polarization-based assays) for a higher throughput measurement of total inositol phosphates or specifically IP1 (as a surrogate for IP3 production).[20][21]
-
-
Data Analysis:
-
Express the results as the amount of radioactivity incorporated into the inositol phosphate fractions relative to the total lipid radioactivity.
-
Generate dose-response curves by plotting inositol phosphate accumulation against this compound concentration to determine the EC50.
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, characteristic of M2 and M4 receptor activation.[9][22]
Protocol:
-
Cell Stimulation:
-
Plate cells expressing M2 or M4 receptors.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Co-stimulate the cells with forskolin (an adenylyl cyclase activator) and varying concentrations of this compound. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of this compound more readily detectable.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using one of several available methods:
-
Competitive Immunoassays (e.g., ELISA, HTRF, AlphaScreen): These assays use an antibody specific for cAMP and a labeled cAMP tracer. The signal is inversely proportional to the amount of cAMP in the sample.[23]
-
Bioluminescent Reporter Assays: These assays utilize engineered proteins that produce light in a cAMP-dependent manner.[22]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.[11][24]
Caption: Western blot workflow for ERK1/2 phosphorylation.
Protocol:
-
Cell Culture and Stimulation:
-
Culture cells to near confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with this compound for various times (for a time-course) or with various concentrations (for a dose-response).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
-
Plot the fold-change in phosphorylation relative to the unstimulated control.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-activated muscarinic (M1 and M3) receptors transfected into Chinese hamster ovary cells inhibit trafficking of endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathway leading to an activation of mitogen-activated protein kinase by stimulating M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and this compound in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes involved in this compound-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Stimulates [35S]Guanylyl 5′-(γ-Thio)-Triphosphate Binding in Rapid Eye Movement Sleep-Related Brainstem Nuclei of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cAMP-Glo™ Assay Protocol [promega.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Distinct Pathways of ERK1/2 Activation by Hydroxy-Carboxylic Acid Receptor-1 | PLOS One [journals.plos.org]
Troubleshooting & Optimization
troubleshooting carbachol instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbachol in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions in experimental settings.
Issue 1: Inconsistent or lower-than-expected experimental results.
Your experimental outcomes, such as the level of receptor activation or cellular response, are variable or weaker than anticipated. This could be due to the degradation of this compound in your stock or working solutions.
| Possible Cause | Troubleshooting Step | Verification |
| Alkaline Hydrolysis | This compound, an ester, is susceptible to hydrolysis, particularly at alkaline pH. The primary degradation product is choline, which has significantly lower activity at target receptors. | 1. Measure the pH of your stock and working solutions. If the pH is above 7, and particularly above 8, degradation is likely. 2. Perform a stability-indicating analysis. Use a validated analytical method, such as HPLC or ion chromatography, to quantify the concentration of this compound and detect the presence of choline. |
| Improper Storage | Storing reconstituted this compound solutions at room temperature or for extended periods, even when refrigerated, can lead to degradation. | 1. Review your storage conditions. Reconstituted this compound solutions should be stored at 4°C.[1] 2. Check the age of your stock solution. Stock solutions are generally stable for up to 6 months at 4°C.[1] |
| Contamination | Microbial or chemical contamination of your solutions could alter the pH or directly degrade this compound. | 1. Visually inspect your solutions for any signs of microbial growth (e.g., cloudiness). 2. Prepare fresh solutions using sterile technique and high-purity water and buffers. |
Issue 2: Precipitate formation in the this compound solution.
You observe a precipitate in your this compound solution, either upon preparation or after storage.
| Possible Cause | Troubleshooting Step | Verification |
| Low Solubility | While this compound is highly soluble in water, using a buffer with low buffering capacity or at a pH where this compound is less stable might lead to precipitation, especially at high concentrations. | 1. Verify the solubility of this compound in your specific buffer system. This compound is soluble in water at 100 mg/mL.[1] 2. Ensure complete dissolution upon preparation by gentle warming or vortexing. |
| Interaction with Buffer Components | Certain buffer components could potentially interact with this compound to form a less soluble salt. | 1. Prepare the this compound solution in ultrapure water first to ensure solubility before adding buffer concentrates. 2. If using a complex buffer, try a simpler buffer system (e.g., phosphate-buffered saline) to see if the issue persists. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is significantly accelerated under alkaline conditions (high pH) and results in the formation of choline and carbamic acid, the latter of which is unstable and decomposes.
Q2: How should I prepare and store my this compound stock solutions?
A2: this compound powder should be stored according to the manufacturer's instructions, typically at room temperature.[1] To prepare a stock solution, dissolve the this compound powder in a sterile, high-purity aqueous solvent (e.g., ultrapure water or a suitable buffer). Following reconstitution, it is recommended to store the stock solution at 4°C, where it can be stable for up to 6 months.[1] For long-term storage (months to years), some sources suggest storing at -20°C.
Q3: At what pH is this compound most stable?
A3: this compound is most stable in acidic to neutral aqueous solutions. As the pH increases above neutral, the rate of hydrolysis increases. Aqueous solutions are most stable to autoclaving when buffered to pH 3.5.
Q4: Can I autoclave my this compound solution?
A4: While aqueous solutions of this compound are generally stable to heating, autoclaving unbuffered solutions can lead to up to 5% decomposition. This decomposition can increase the pH of the solution. If autoclaving is necessary, it is recommended to use a buffered solution, ideally at a pH of 3.5, to minimize degradation.
Q5: What analytical methods can I use to assess the stability of my this compound solution?
A5: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and reliable method. Ion chromatography can also be used to separate and quantify this compound and its primary degradation product, choline.
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants for a Generic Ester
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t½) |
| 5.0 | 25 | 1.0 x 10⁻⁷ | ~80 days |
| 7.0 | 25 | 1.0 x 10⁻⁶ | ~8 days |
| 8.0 | 25 | 1.0 x 10⁻⁵ | ~19 hours |
| 9.0 | 25 | 1.0 x 10⁻⁴ | ~1.9 hours |
| 7.0 | 37 | 3.0 x 10⁻⁶ | ~2.7 days |
| 8.0 | 37 | 3.0 x 10⁻⁵ | ~6.4 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., the HPLC method described below).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is typically required. A DAD can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
Visualizations
References
minimizing off-target effects of carbachol in experiments
Welcome to the technical support center for the experimental use of carbachol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during experiments with this cholinergic agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as carbamylcholine, is a non-selective cholinergic agonist that mimics the effects of acetylcholine (ACh).[1][2] It is a quaternary ammonium compound that is resistant to degradation by acetylcholinesterase, giving it a longer duration of action compared to ACh.[2] this compound's primary targets are the two main classes of cholinergic receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[1][2]
Q2: What is the difference between on-target and off-target effects of this compound?
-
On-target effects are the desired physiological or cellular responses mediated by the specific cholinergic receptor subtype you are investigating in your experimental model.
-
Off-target effects are any other responses caused by this compound binding to other cholinergic receptor subtypes (muscarinic or nicotinic) present in your system, or in rare cases, to other unintended molecular targets.[3] These can confound experimental results and lead to misinterpretation of data.
Q3: How can I minimize the nicotinic off-target effects when I am studying muscarinic receptor function?
To isolate muscarinic receptor effects, it is recommended to use a specific nicotinic acetylcholine receptor antagonist. Mecamylamine and tubocurarine are commonly used antagonists for this purpose. Co-incubation of your experimental system with one of these antagonists prior to this compound application can effectively block the nicotinic receptor-mediated responses.
Q4: How can I minimize the muscarinic off-target effects when I am studying nicotinic receptor function?
Similarly, to focus on nicotinic receptor activity, a muscarinic acetylcholine receptor antagonist should be used. Atropine is a potent, non-selective muscarinic antagonist that can be used to block most muscarinic effects.[4][5] For subtype-specific blockade, selective antagonists are available (see Table 2).
Q5: My cells or tissues are showing a diminished response to repeated this compound application. What is happening?
This phenomenon is likely due to receptor desensitization and internalization.[6][7][8][9][10] Prolonged exposure to an agonist like this compound can lead to the phosphorylation of the receptor, uncoupling from its signaling pathway, and subsequent removal from the cell surface (internalization).[6][7][8] To mitigate this, consider using shorter incubation times, lower concentrations of this compound, or allowing for washout periods between applications to permit receptor resensitization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | 1. Inconsistent this compound concentration. 2. Off-target effects from unintended receptor activation. 3. Cell culture heterogeneity or passage number effects. | 1. Prepare fresh this compound solutions for each experiment and verify the concentration. 2. Use selective antagonists to block off-target receptor subtypes (see Tables 2 & 3). 3. Standardize cell culture conditions, use a consistent passage number, and ensure a homogenous cell population. |
| No response or a very weak response to this compound | 1. Low expression of the target receptor in the experimental model. 2. Degraded this compound solution. 3. Receptor desensitization due to prolonged pre-incubation or high basal cholinergic activity. | 1. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. 2. Prepare fresh this compound solutions. 3. Minimize pre-incubation times and ensure thorough washout of any previous cholinergic compounds. |
| Unexpected or paradoxical effects observed | 1. Activation of a different receptor subtype with opposing downstream effects. 2. Non-cholinergic, off-target effects at high concentrations. 3. Desensitization of an inhibitory receptor pathway. | 1. Use a panel of selective antagonists to identify the receptor subtype responsible for the unexpected effect. 2. Perform a dose-response curve to ensure you are using a concentration within the selective range for your target receptor. 3. Investigate the time-course of the response to identify potential desensitization events. |
| Difficulty in reproducing results from the literature | 1. Differences in experimental conditions (e.g., cell line, tissue source, temperature, buffer composition). 2. Different salt form or purity of this compound used. | 1. Carefully replicate the experimental conditions reported in the literature. 2. Ensure the use of high-purity this compound and note the specific salt form used. |
Quantitative Data Summary
Table 1: this compound Potency (EC50/pEC50) at Cholinergic Receptors
| Receptor Subtype | Tissue/Cell Line | Potency (EC50 or pEC50) | Reference(s) |
| Muscarinic | |||
| M1 | Rat | pEC50: 5.8 | [11] |
| M2 | Guinea-pig ileum | pEC50: 5.12 | [12] |
| M3 | Human colon circular muscle | EC50: 11.7 µM | [13] |
| M3 | Human colon longitudinal muscle | EC50: 12.6 µM | [13] |
| M3 | Human urinary bladder | pEC50: 6.51 | [14] |
| Nicotinic | |||
| Frog rectus abdominis | Frog | EC50: 1.98 µM | [15] |
Table 2: pA2 Values of Muscarinic Antagonists against this compound-Induced Responses
| Antagonist | Receptor Selectivity | Tissue/Preparation | pA2 Value | Reference(s) |
| Atropine | Non-selective | Guinea-pig olfactory cortex | 8.9 | [4] |
| Atropine | Non-selective | Rat rectum | 8.86 | [5] |
| Pirenzepine | M1 selective | Guinea-pig olfactory cortex | 7.9 | [4] |
| Pirenzepine | M1 selective | Rat rectum | 7.21 | [5] |
| Methoctramine | M2 selective | Guinea-pig ileum | 8.1 | [12] |
| 4-DAMP | M3 selective | Human colon circular muscle | 9.41 | [13] |
| 4-DAMP | M3 selective | Rat rectum | 8.26 | [5] |
| Gallamine | M2 selective (allosteric) | Rat rectum | 5.96 | [5] |
Table 3: Common Nicotinic Antagonists for Mitigating Off-Target Effects
| Antagonist | Receptor Subtype(s) Blocked | Common Experimental Use |
| Mecamylamine | Ganglionic (α3β4) and CNS (α4β2, α7) nAChRs | Blocking central and autonomic nicotinic responses. |
| Tubocurarine | Muscle-type (α1)2βγδ and ganglionic nAChRs | Primarily for blocking neuromuscular junction transmission. |
| Hexamethonium | Ganglionic nAChRs | Blocking autonomic ganglia transmission. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve for this compound-Induced Muscle Contraction
This protocol describes the generation of a cumulative concentration-response curve for this compound in an isolated smooth muscle preparation (e.g., guinea-pig ileum or tracheal strips).
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum)
-
Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2
-
Isotonic transducer and data acquisition system
-
This compound stock solution
-
Selective antagonists (optional)
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension (e.g., 1g) and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.[14]
-
Obtain a baseline recording of the tissue's contractile activity.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM). Allow the response to each concentration to reach a plateau before adding the next concentration.[14]
-
To investigate the effect of an antagonist, pre-incubate the tissue with the antagonist for a set period (e.g., 30-60 minutes) before constructing the this compound concentration-response curve.
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum effect (Emax).
Protocol 2: Calcium Imaging of this compound-Induced Intracellular Calcium Mobilization
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in cultured cells in response to this compound stimulation.
Materials:
-
Cultured cells expressing the target cholinergic receptor
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
-
This compound stock solution
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)
Procedure:
-
Seed the cells on a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in HBSS for 30-60 minutes at 37°C).
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the dye.
-
Acquire a baseline fluorescence reading for a few minutes to establish a stable baseline.
-
Add this compound at the desired concentration and continue to record the fluorescence signal over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.[16]
-
Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity is typically used as a measure of the magnitude of the calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the [Ca2+]i.
Protocol 3: Radioligand Binding Assay to Determine this compound's Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled antagonist with high affinity for the receptor (e.g., [3H]N-methylscopolamine for muscarinic receptors)
-
This compound solutions of varying concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like atropine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Non-muscarinic and non-nicotinic inhibition by the acetylcholine analogue this compound of the delayed rectifier potassium current, iK, in rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonist-antagonist interaction in the rat rectum: are there ways of activating the same receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces desensitization of cardiac beta-adrenergic receptors through muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of human muscarinic acetylcholine receptor m2 subtypes is caused by their sequestration/internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced secretion and homologous desensitization in rat basophilic leukemia (RBL-2H3) cells transfected with human m2 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential development of this compound-induced desensitization in receptor-mediated Ca2+ influx and Ca2+ release pathways in smooth muscle of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ics.org [ics.org]
- 15. Study of the nicotinic activity of very potent muscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Carbachol Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carbachol resistance in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a cholinergic agonist that mimics the effects of acetylcholine (ACh) on both muscarinic and nicotinic acetylcholine receptors. Unlike acetylcholine, this compound is resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged action.[1][2][3] Upon binding to muscarinic receptors, which are G-protein coupled receptors (GPCRs), this compound can activate various signaling pathways. For instance, stimulation of M1 and M3 receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]
Q2: What are the common signs of this compound resistance in my cell line?
The primary indication of this compound resistance is a diminished or absent cellular response to this compound application. This can manifest as:
-
A rightward shift in the dose-response curve, requiring higher concentrations of this compound to achieve the same effect.
-
A decrease in the maximal response (Emax) to this compound.
-
Complete loss of a previously observed response, such as calcium mobilization or smooth muscle contraction.
Q3: What are the primary molecular mechanisms behind this compound resistance?
This compound resistance, often a form of agonist-induced desensitization, is a protective mechanism to prevent overstimulation of the cell. The key mechanisms include:
-
Receptor Phosphorylation: Prolonged agonist exposure can lead to phosphorylation of the muscarinic receptor by G-protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA and PKC.[6] This phosphorylation can uncouple the receptor from its G-protein, attenuating downstream signaling.[6]
-
Receptor Internalization: Following phosphorylation, the receptor can be targeted for internalization via clathrin-coated pits.[7] This process removes the receptors from the cell surface, making them unavailable for further stimulation by this compound.[7][8]
-
Receptor Downregulation: With chronic agonist exposure, internalized receptors may be targeted for lysosomal degradation instead of being recycled back to the cell surface. This leads to a net loss of total receptor number.[7]
-
G-Protein Uncoupling: Even without receptor internalization, modifications to the receptor or G-protein can prevent their effective interaction, leading to a loss of signal transduction.
-
Second Messenger Degradation: Increased activity of enzymes like phosphodiesterases (PDEs), which degrade second messengers like cAMP and cGMP, can dampen the cellular response to this compound.[9][10]
Troubleshooting Guide
Problem: My cells have stopped responding to this compound.
Below are potential causes and troubleshooting steps to address a lack of cellular response to this compound.
Initial Checks
-
Reagent Integrity:
-
This compound Solution: Prepare fresh this compound solutions. This compound is stable, but repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation.
-
Cell Culture Medium and Supplements: Ensure the quality of your cell culture medium, serum, and any other supplements. Changes in media components can sometimes affect cellular responsiveness.
-
-
Cell Health and Culture Conditions:
-
Cell Viability: Confirm that your cells are healthy and viable using a method like trypan blue exclusion.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Confluency: Plate cells at a consistent density. Overconfluency or underconfluency can alter cellular signaling.
-
Addressing Mechanistic Causes of Resistance
If initial checks do not resolve the issue, consider the following targeted approaches based on the underlying mechanisms of resistance.
1. Receptor Desensitization/Internalization
-
Hypothesis: Prolonged or repeated exposure to this compound has led to receptor desensitization and internalization.
-
Troubleshooting Steps:
-
Agonist Washout and Recovery: After an initial this compound stimulation, thoroughly wash the cells with fresh, agonist-free medium and allow them to recover for a period (e.g., 1-24 hours) before restimulating. This can allow for receptor dephosphorylation and recycling to the cell surface.[7]
-
Use of Antagonists: In some experimental designs, pre-treatment with a low concentration of a competitive muscarinic antagonist (e.g., atropine) can prevent desensitization before the addition of this compound. The antagonist should then be washed out before this compound stimulation.
-
Optimize Agonist Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to elicit a response. This can minimize the extent of desensitization.
-
2. G-Protein Uncoupling
-
Hypothesis: The muscarinic receptors are present on the cell surface but are unable to effectively couple to their downstream G-proteins.
-
Troubleshooting Steps:
-
Direct G-Protein Activation: Use a direct G-protein activator (e.g., NaF or GTPγS in permeabilized cells) to bypass the receptor and determine if the downstream signaling pathway is intact.
-
Modulate G-Protein Function: Some studies suggest that the lipid environment of the cell membrane can influence G-protein coupling. While challenging to directly manipulate, be mindful of any changes in cell culture that might affect membrane composition.
-
3. Altered Second Messenger Signaling
-
Hypothesis: The signaling cascade downstream of G-protein activation is compromised, for example, by increased phosphodiesterase (PDE) activity.
-
Troubleshooting Steps:
-
Phosphodiesterase Inhibition: Pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., IBMX) or a specific PDE inhibitor to prevent the breakdown of cAMP or cGMP, which can potentiate the this compound response in some systems.[11] The choice of PDE inhibitor will depend on the specific signaling pathway involved.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's interaction with muscarinic receptors in various cell lines and tissues.
Table 1: this compound Binding Affinities (Kd) and EC50/pD2 Values
| Cell Line/Tissue | Receptor Subtype(s) | Parameter | Value | Reference(s) |
| Porcine Fundic Smooth Muscle | M2 | Kd (high affinity) | 164 nM | [12] |
| Kd (low affinity) | 18.2 µM | [12] | ||
| Porcine Fundic Mucosa | M2 | Kd | 17 µM | [12] |
| Guinea-Pig Heart | Muscarinic | pD2 (right atria) | 5.38 | [13] |
| pD2 (left atria) | 5.80 | [13] | ||
| Rabbit Ciliary Body Smooth Muscle | Muscarinic | pA2 | 4.53 | [14] |
| Rat Neostriatal Neurons | M1 | Ki (high affinity) | 6.5 µM | [5] |
| Ki (low affinity) | 147 µM | [5] | ||
| EC50 (IP formation) | 37 µM | [5] | ||
| CHO-m1 cells | M1 | EC50 (desensitization) | 8.2 µM | [15] |
Table 2: this compound-Induced Cellular Responses
| Cell Line | Response Measured | This compound Concentration | Observation | Reference(s) |
| PC12 | 22Na+ uptake (desensitization) | 1 mM | t1/2 = 0.78 min | [16] |
| 22Na+ uptake (inactivation) | 1 mM | t1/2 = 14.7 min | [16] | |
| T84 | K+ current | 100 µM | Peak current of 618 ± 51 pA | [17] |
| Mucin release | 1 mM | Stimulation of release | [18] | |
| Inositol monophosphate | 0.3 mM | 14-fold increase | [4] | |
| Human Granulosa-Lutein Cells | Intracellular Ca2+ | 10 nM - 1.1 µM | Dose-dependent increase | [19] |
| Rabbit Iris Smooth Muscle | IP3 accumulation | 5 µM | 16% increase | [20] |
Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol is adapted for measuring this compound-induced changes in intracellular calcium concentration.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C. d. Wash cells twice with HBSS to remove extracellular dye.
-
Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Continuously perfuse with HBSS. c. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. d. Perfuse the cells with the desired concentration of this compound in HBSS. e. Record the changes in fluorescence intensity over time.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380). b. The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionomycin and EGTA to determine the minimum and maximum ratios.
Inositol Trisphosphate (IP3) Accumulation Assay
This protocol outlines a method for measuring this compound-stimulated IP3 production.
Materials:
-
Cells cultured in 6-well plates
-
myo-[3H]inositol
-
Serum-free medium
-
LiCl solution
-
Perchloric acid (PCA)
-
KOH/HEPES solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: a. Plate cells in 6-well plates. b. When cells are near confluency, replace the medium with serum-free medium containing myo-[3H]inositol (1-2 µCi/ml) and incubate for 24-48 hours.
-
Stimulation: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with a LiCl-containing buffer (e.g., 10 mM LiCl) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. c. Add this compound at the desired concentration and incubate for the desired time (e.g., 30 minutes).
-
Extraction: a. Aspirate the medium and add ice-cold 0.5 M PCA. b. Incubate on ice for 30 minutes. c. Scrape the cells and transfer the extract to a microfuge tube. d. Centrifuge to pellet the precipitate. e. Neutralize the supernatant with KOH/HEPES solution.
-
Chromatographic Separation: a. Apply the neutralized supernatant to a Dowex AG1-X8 column. b. Wash the column with water to remove free inositol. c. Elute the inositol phosphates with increasing concentrations of ammonium formate.
-
Quantification: a. Collect the eluate fractions. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.
Muscarinic Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membrane preparation expressing muscarinic receptors
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of [3H]NMS (typically near its Kd), and varying concentrations of unlabeled this compound. b. For total binding, add only [3H]NMS and buffer. c. For non-specific binding, add [3H]NMS and a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Incubation: a. Add the cell membrane preparation to each well to initiate the binding reaction. b. Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Harvesting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site or two-site competition model to determine the Ki (inhibition constant) for this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling and Desensitization Pathway
Caption: this compound signaling pathway leading to calcium release and mechanisms of desensitization.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance in cell lines.
References
- 1. Actions of acetylcholine and this compound on the chick biventer cervicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the reaction of this compound with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of acetylcholinesterase in denervation supersensitivity in the frog cardiac ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of T84 cell chloride channels by this compound involves a phosphoinositide-coupled muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]
- 9. A Brief Overview of Cholinergic and Phosphodiesterase-5 Inhibitors in Diabetic Bladder Dysfunction [mdpi.com]
- 10. Diverse Roles of the Multiple Phosphodiesterases in the Regulation of Cyclic Nucleotide Signaling in Dictyostelium | MDPI [mdpi.com]
- 11. Influence of phosphodiesterase inhibition and of this compound on inotropic effects of 8-substituted cyclic AMP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple agonist binding sites of muscarinic acetylcholine receptors and their relation to the negative inotropic action of agonists in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two components of carbamylcholine-induced loss of nicotinic acetylcholine receptor function in the neuronal cell line PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces oscillations of membrane potassium conductance in a colonic cell line, T84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. This compound increases intracellular free calcium concentrations in human granulosa-lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound causes rapid phosphodiesteratic cleavage of phosphatidylinositol 4,5-bisphosphate and accumulation of inositol phosphates in rabbit iris smooth muscle; prazosin inhibits noradrenaline- and ionophore A23187-stimulated accumulation of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbachol Delivery for Sustained In Vivo Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo carbachol administration. The focus is on achieving sustained effects through optimized delivery methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving sustained in vivo effects with this compound?
A1: The primary challenges include:
-
Short Half-Life: this compound is not easily metabolized by cholinesterase, leading to a longer duration of action compared to acetylcholine. However, for sustained effects over days or weeks, its half-life is still a limiting factor.[1]
-
Receptor Desensitization: Continuous or repeated administration of this compound can lead to the desensitization of both muscarinic and nicotinic acetylcholine receptors.[2][3][4] This can manifest as a diminished response to the drug over time.
-
Systemic Side Effects: this compound is a non-selective cholinergic agonist, meaning it activates both muscarinic and nicotinic receptors throughout the body.[1][5][6] This can lead to a range of dose-dependent side effects, including changes in blood pressure, heart rate, and gastrointestinal motility.[7][8]
-
Delivery Method Limitations: Traditional methods like repeated injections can cause stress to the animal and result in fluctuating drug levels.
Q2: What are the recommended methods for sustained in vivo delivery of this compound?
A2: For sustained delivery, the following methods are recommended:
-
Osmotic Pumps: These are miniature, implantable pumps that provide continuous and controlled delivery of a drug for up to four weeks.[9] They can be implanted subcutaneously or intraperitoneally for systemic administration or attached to a catheter for targeted delivery.[9]
-
Controlled-Release Formulations: While less common for this compound in a research setting, formulating this compound into a slow-release matrix (e.g., hydrogels, nanoparticles) can potentially prolong its in vivo effects.[10]
Q3: How does this compound activate its target receptors?
A3: this compound is a cholinomimetic drug that binds to and activates both muscarinic and nicotinic acetylcholine receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Diminished or absent response to this compound over time. | Receptor desensitization due to continuous high-dose exposure.[2][3][4] | - Optimize Dose: Conduct a dose-response study to determine the minimum effective dose that achieves the desired effect without causing rapid desensitization.[7][11] - Intermittent Dosing: If using a delivery method that allows for it, consider an intermittent dosing schedule to allow for receptor resensitization. - Alternative Agonists: In some cases, switching to a more selective muscarinic or nicotinic agonist may be beneficial. |
| Significant systemic side effects (e.g., cardiovascular changes, excessive salivation). | The dose of this compound is too high, leading to widespread activation of cholinergic receptors.[7][8] | - Dose Reduction: Lower the concentration of this compound being administered. - Targeted Delivery: Utilize a catheter with an osmotic pump to deliver this compound directly to the target tissue or organ, minimizing systemic exposure.[9] |
| Inconsistent or unexpected behavioral or physiological responses. | - Off-target effects: this compound's non-selective nature can lead to activation of multiple signaling pathways.[12][13] - Animal Stress: Repeated handling and injections can induce stress, which may confound experimental results. | - Selective Antagonists: Use selective muscarinic or nicotinic antagonists to block off-target effects and isolate the desired pathway. - Use of Osmotic Pumps: Employ osmotic pumps for continuous, stress-free delivery.[9] |
| Precipitation of this compound in the delivery vehicle. | - Solubility Issues: The concentration of this compound may exceed its solubility in the chosen vehicle. - Vehicle Incompatibility: The chosen solvent may not be compatible with this compound. | - Vehicle Selection: Ensure the chosen vehicle is compatible with this compound and the internal components of the delivery device (e.g., osmotic pump).[14] Saline is a common vehicle. - Solubility Testing: Perform solubility tests at the intended storage and physiological temperatures. |
| Osmotic pump failure or incorrect delivery rate. | - Improper Pump Priming: Failure to prime the pump can result in a delay in drug delivery.[14] - Air Bubbles in the Pump: Air bubbles can affect the delivery rate. - Pump Damage: Physical damage to the pump during implantation. | - Follow Priming Protocol: Adhere to the manufacturer's instructions for pump priming.[14] - Careful Filling: Fill the pump carefully to avoid introducing air bubbles.[14] - Aseptic Surgical Technique: Use proper surgical techniques to implant the pump without causing damage.[9] |
Experimental Protocols
Osmotic Pump Implantation for Sustained this compound Delivery
This protocol provides a general guideline for the subcutaneous implantation of an osmotic pump in a rodent model. Specific details may need to be adapted based on the animal model and experimental goals.
Materials:
-
ALZET® Osmotic Pump (model appropriate for the desired duration and delivery rate)[15]
-
This compound solution of the desired concentration in a sterile vehicle (e.g., saline)[15]
-
Sterile surgical instruments
-
Anesthetic
-
Analgesic
-
Clippers and disinfectant for the surgical site
-
Sutures or wound clips
Procedure:
-
Pump Preparation:
-
Animal Preparation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Administer a pre-operative analgesic.
-
Shave the fur from the surgical site (typically the back, between the shoulder blades).
-
Disinfect the surgical site with an appropriate antiseptic.
-
-
Surgical Implantation:
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection.
-
Insert the filled osmotic pump into the pocket, with the delivery portal first.
-
Ensure the pump is positioned comfortably and is not putting pressure on any vital structures.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Administer post-operative analgesics as prescribed.
-
Check the incision site daily for signs of infection or inflammation.
-
The pump will deliver the this compound solution continuously at a predetermined rate.
-
At the end of the study, the pump should be explanted.[9]
-
Quantitative Data
Table 1: Example this compound Concentrations and Observed In Vivo Effects
| Animal Model | Delivery Method | This compound Concentration/Dose | Observed Effect | Reference |
| Cat | Intracerebroventricular Injection | ED50: 0.008 mg (fighting), 0.018 mg (biting), 0.047 mg (convulsions) | Dose-dependent aggressive behaviors and convulsions. | [7] |
| Rat | Intra-hippocampal Microinfusion | 1 µM | Increased power of hippocampal theta activity. | |
| Rat | Intra-hippocampal Microinfusion | 2-5 µM | Decreased power of hippocampal theta activity. | |
| Mouse | Bath application on brain slices | 50 µM | Increased frequency of spontaneous inhibitory postsynaptic currents in dorsal raphe serotonin neurons. | [16] |
| Mouse | Bath application on brain slices | 100 µM | Generation of extracellularly recorded field events (oscillations) in the hippocampus. | [17] |
Visualizations
Signaling Pathways
This compound exerts its effects by activating two main types of acetylcholine receptors: muscarinic and nicotinic receptors. Each receptor type is coupled to distinct intracellular signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Short-term disappearance of muscarinic cell surface receptors in this compound-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound differs from classical muscarinic agonists in producing long-term desensitization in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term this compound treatment-induced down-regulation of muscarinic M2-receptors but not m2 receptor mRNA in a human lung cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A dose response study of aggressive behavioral effects of intracerebroventricular injections of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced pressor responses and muscarinic M1 receptors in the central nucleus of amygdala in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 10. In vivo hematopoietic stem cell modification by mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo dose–response analysis to acetylcholine: pharmacodynamic assessment by polarized reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alzet.com [alzet.com]
- 15. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 16. The Cholinergic Agonist this compound Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonlinear dynamical analysis of this compound induced hippocampal oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Carbachol-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of carbachol-induced cytotoxicity experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it induce cytotoxicity?
This compound is a cholinergic agonist that mimics the effects of acetylcholine. It can induce cytotoxicity, a form of cell death, primarily through the activation of muscarinic acetylcholine receptors (mAChRs) on the cell surface. This activation triggers a cascade of intracellular events, leading to apoptosis (programmed cell death).
2. What is the dual role of this compound in cell viability?
This compound can have opposing effects on cell viability depending on the duration of exposure. Short-term treatment (typically less than 10 hours) can promote cell proliferation, while long-term exposure (e.g., 20 hours or more) tends to be cytotoxic.[1] It is crucial to consider this biphasic nature when designing experiments.
3. Which signaling pathways are involved in this compound-induced cytotoxicity?
The primary pathway involves the activation of Gq-coupled muscarinic receptors (M3 and M5), leading to an increase in intracellular calcium levels.[2] This sustained elevation in calcium can trigger the intrinsic pathway of apoptosis. Key events include the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the subsequent activation of a caspase cascade, ultimately leading to cell death.
4. How can I mitigate this compound-induced cytotoxicity in my experiments?
The most common method to mitigate this compound's cytotoxic effects is to use a muscarinic receptor antagonist, such as atropine.[2] Atropine competitively binds to muscarinic receptors, preventing this compound from activating them and initiating the cytotoxic signaling cascade. The concentration of atropine required will depend on the concentration of this compound used.
5. What are the typical concentrations of this compound used to induce cytotoxicity?
The effective concentration of this compound can vary significantly depending on the cell line and incubation time. Generally, concentrations in the micromolar (µM) range are used. For example, in some cell lines, an EC50 (half-maximal effective concentration) for this compound-induced effects can be around 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure a consistent cell seeding density across all wells. Cells should be in the logarithmic growth phase and have high viability (>90%) before starting the experiment.
-
-
Possible Cause 2: Uneven compound distribution.
-
Solution: After adding this compound or other reagents, mix the plate gently by tapping the sides or using a plate shaker to ensure even distribution in the wells.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compounds and affect cell viability. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 4: Bubbles in the wells.
-
Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile pipette tip. Bubbles can interfere with absorbance or fluorescence readings.[3]
-
Problem 2: No significant cytotoxicity observed even at high this compound concentrations.
-
Possible Cause 1: Low or no expression of muscarinic receptors.
-
Solution: Verify the expression of muscarinic receptors (particularly M3) in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence. If the expression is low, consider using a different cell line or a transient transfection to express the receptor.
-
-
Possible Cause 2: Incorrect incubation time.
-
Solution: As this compound's effects are time-dependent, a short incubation period may only induce proliferation. Increase the incubation time (e.g., 24, 48, or 72 hours) to allow for the cytotoxic effects to manifest.[1]
-
-
Possible Cause 3: this compound degradation.
-
Solution: While this compound is relatively stable, reconstituted stock solutions should be stored properly (at 4°C for up to 6 months).[4] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.
-
Problem 3: Unexpected cell morphology changes.
-
Possible Cause 1: Sub-lethal cytotoxic effects.
-
Solution: At concentrations below the threshold for overt cytotoxicity, this compound can still induce cellular stress, leading to changes in morphology such as cell shrinkage, rounding, or the formation of extensions.[5] These can be early signs of apoptosis. Document these changes with microscopy and correlate them with cytotoxicity data.
-
-
Possible Cause 2: Contamination.
-
Solution: Rule out microbial contamination by regularly checking the culture medium for cloudiness and examining the cells under high magnification for any signs of bacteria or fungi.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-induced cytotoxicity.
Table 1: this compound EC50/IC50 Values in Different Experimental Systems
| Cell Line/Tissue | Assay/Endpoint | EC50/IC50 (µM) | Incubation Time | Reference |
| SH-SY5Y Neuroblastoma | Ca2+ Mobilization | ~50 | Not specified | [1] |
| SH-SY5Y Neuroblastoma (w/ GTPγS) | Ca2+ Mobilization | 0.25 | Not specified | [1] |
| Rat Cerebral Cortex Slices | Phosphoinositide Breakdown | 23 | Not specified | |
| Rat Hippocampal Slices | Phosphoinositide Breakdown | 23 | Not specified | |
| Guinea-pig Ileal Smooth Muscle | Cationic Conductance | ~7.6 | Not specified | [6] |
| Human Ciliary Muscle | Contraction | ~1 | 10 minutes | [7] |
Table 2: Effect of Atropine on this compound's Potency
| Tissue/Cell System | Parameter Measured | This compound EC50 (µM) | This compound EC50 with Atropine (µM) | Atropine Concentration | Reference |
| Rat Cerebral Cortex Slices | Phosphoinositide Breakdown | 23 | 93 | Not specified | |
| Rat Hippocampal Slices | Phosphoinositide Breakdown | 23 | 126 | Not specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
96-well white-walled plates (for luminescence assays)
-
This compound stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound cytotoxicity experiments.
References
- 1. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. This compound - CAS 51-83-2 - Calbiochem | 212385 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cell contraction assay for human ciliary muscle cells. Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols to Reduce Carbachol Variability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbachol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and reduce variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as carbamylcholine, is a cholinergic agonist that mimics the effects of acetylcholine (ACh).[1][2] It is a synthetic choline ester that is resistant to degradation by acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, resulting in a more prolonged action.[2][3] this compound is a non-selective agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2]
-
Muscarinic receptors are G-protein coupled receptors that, upon activation by this compound, can trigger a cascade of intracellular events. This often leads to an increase in intracellular calcium levels, which can cause smooth muscle contraction, increased glandular secretions, and modulation of heart rate.[2]
-
Nicotinic receptors are ligand-gated ion channels. When this compound binds to these receptors, it causes the channels to open, allowing an influx of sodium ions. This leads to depolarization of the cell membrane, which can result in muscle contraction or the propagation of nerve signals.[2]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in various in vitro and in vivo experimental settings to study the cholinergic system. Common applications include:
-
Smooth muscle contraction studies: Investigating the contractility of tissues such as the ileum, bladder, trachea, and blood vessels in organ bath experiments.[4][5]
-
Calcium imaging: Visualizing the increase in intracellular calcium concentration in response to cholinergic stimulation in cultured cells.
-
Electrophysiology: Studying the effects of cholinergic stimulation on neuronal excitability and ion channel function.[6]
-
Glaucoma research: Investigating mechanisms to lower intraocular pressure.[7]
Q3: How should I prepare and store this compound solutions?
A3: Proper preparation and storage of this compound solutions are critical for obtaining reproducible results.
-
Solubility: this compound is soluble in water (100 mg/mL) and methanol (100 mg/mL), and to a lesser extent in ethanol (20 mg/mL).[3]
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or a buffer). For example, a 100 ppm stock solution can be made by dissolving 25mg of this compound in a 250ml volumetric flask with an acetate buffer of pH 5.3.[8]
-
Storage: Reconstituted stock solutions of this compound are stable for up to 6 months when stored at 4°C.[3][9] Aqueous solutions are stable even when heated.[10] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to minimize variability.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug concentration | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and high-quality reagents. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Tissue desensitization | Prolonged or repeated exposure to this compound can lead to receptor desensitization.[11] Allow for adequate washout periods between drug applications. A typical organ bath protocol involves a 60-minute stabilization period with Krebs solution renewals before adding any agonist.[12] |
| Temperature fluctuations | The effects of this compound can be temperature-dependent.[13][14] Maintain a constant and optimal temperature (typically 37°C) in your experimental setup (e.g., organ bath).[14] Cooling can inhibit the contractile response to this compound in some tissues.[14] |
| Variability in tissue preparation | Standardize the dissection and mounting procedures for your tissue samples. Ensure consistent tissue size and orientation in the experimental chamber. |
| pH of the buffer | The pH of the buffer can affect this compound's activity. Use a buffer with a stable pH, such as Krebs solution continuously aerated with 95% O2 and 5% CO2.[8] |
Issue 2: No or Weak Response to this compound
| Possible Cause | Troubleshooting Steps |
| Degraded this compound solution | Although this compound is relatively stable, prepare fresh solutions if degradation is suspected. Check the expiration date of the solid compound. |
| Incorrect receptor subtype expression | Ensure that the cell line or tissue you are using expresses the appropriate muscarinic and/or nicotinic receptors to respond to this compound. |
| Presence of antagonists in the media | If using cell culture, ensure that the media does not contain any substances that may act as cholinergic antagonists. |
| Low receptor density | The density of cholinergic receptors can vary between cell passages or tissue preparations. Use cells at a consistent passage number and standardize tissue sourcing. |
| Suboptimal experimental conditions | Verify that all experimental parameters, such as temperature, pH, and buffer composition, are optimal for the specific tissue or cell type being studied. |
Quantitative Data
Table 1: EC50 Values of this compound in Various Tissues
| Tissue | Species | EC50 Value | Reference |
| Human circular ciliary muscle | Human | 517 nmol/l | [15] |
| Human urinary bladder (normal) | Human | pEC50: 6.51 ± 0.14 | [16] |
| Human urinary bladder (detrusor overactivity) | Human | pEC50: 6.36 ± 0.13 | [16] |
| Guinea-pig small intestine (longitudinal smooth muscle) | Guinea-pig | 7.5 ± 1.6 μM (for Icat activation) | [17] |
| Frog rectus abdominis | Frog | 1.98 X 10(-6) M (nicotinic activity) | [18] |
| Mouse trachea (non-sensitized) | Mouse | -log EC50: 6.47 ± 0.08 | [19] |
| Rat neostriatal neurons | Rat | IC50 of pirenzepine antagonism: 0.3 µM | [6] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a higher potency.
Experimental Protocols
Protocol 1: this compound-Induced Smooth Muscle Contraction in an Organ Bath
This protocol outlines the general steps for assessing the contractile response of an isolated smooth muscle strip (e.g., ileum, trachea, bladder) to this compound.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired tissue (e.g., a segment of the ileum).
-
Place the tissue in cold, oxygenated Krebs solution.
-
Prepare smooth muscle strips of a standardized size.
-
-
Mounting the Tissue:
-
Mount the tissue strip in an organ bath chamber containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[12]
-
-
Assessing Tissue Viability:
-
Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM) to ensure the tissue is viable and responsive.[5]
-
Wash out the KCl with fresh Krebs solution and allow the tissue to return to its baseline tension.
-
-
Generating a Cumulative Dose-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise (e.g., by half-log increments) after the response to the previous concentration has reached a plateau.
-
Record the contractile force at each concentration.
-
Continue adding this compound until a maximal response is achieved.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximal response or in grams of tension) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: this compound-Induced Calcium Imaging in Cultured Cells
This protocol describes the general procedure for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells (e.g., a cell line expressing muscarinic receptors) onto glass-bottom dishes or coverslips suitable for microscopy.
-
Grow the cells to the desired confluency.
-
-
Loading with Calcium Indicator:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal loading conditions will vary depending on the cell type and the dye used.
-
Wash the cells again to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal before adding this compound.
-
Add the desired concentration of this compound to the cells and continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the changes in fluorescence intensity in individual cells or regions of interest.
-
Express the change in intracellular calcium as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0) for single-wavelength dyes like Fluo-4.[20]
-
Analyze parameters such as the peak amplitude, duration, and frequency of the calcium transients.
-
Signaling Pathway Visualizations
The following diagrams illustrate the primary signaling pathways activated by this compound.
Caption: this compound signaling via M1, M3, and M5 muscarinic receptors.
Caption: this compound signaling via nicotinic acetylcholine receptors.
Caption: Experimental workflow for an organ bath assay with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound [sigmaaldrich.com]
- 4. dmt.dk [dmt.dk]
- 5. Smooth muscle contraction of the fundus of stomach, duodenum and bladder from mice exposed to a stress-based model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdhopebiotech.com [sdhopebiotech.com]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exposure to this compound induces several changes in muscarinic cholinergic parameters in N1E-115 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cooling-induced subsensitivity to this compound in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study of the nicotinic activity of very potent muscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
Technical Support Center: Managing Systemic Side Effects of Carbachol in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the systemic side effects of carbachol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
This compound is a cholinergic agonist, meaning it mimics the effects of the neurotransmitter acetylcholine.[1] It is a non-selective agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1] In animal research, this compound is frequently used to study the cholinergic system's role in various physiological processes, including learning and memory, cardiovascular regulation, and smooth muscle contraction.
Q2: What are the primary systemic side effects of this compound administration in animals?
Due to its widespread receptor activation, systemic administration of this compound can lead to a range of side effects. These are primarily extensions of its pharmacological action and can include:
-
Cardiovascular: Bradycardia (slowing of the heart rate) and hypotension (low blood pressure).[2][3]
-
Gastrointestinal: Increased salivation, abdominal cramps, and diarrhea.[4][5]
-
Respiratory: Bronchoconstriction and increased bronchial secretions.
-
Other: Sweating, flushing, and urinary urgency.[5]
In rats, a 30-microgram intrathecal dose of this compound has been associated with transient agitation, salivation, and hind limb weakness.[4]
Q3: How can the systemic side effects of this compound be managed?
The systemic side effects of this compound can be effectively managed by pre-treating the animals with specific antagonists that block the peripheral effects of this compound without interfering with its action in the central nervous system (if that is the target of the study). The choice of antagonist depends on which receptor subtype (muscarinic or nicotinic) is mediating the unwanted side effects.
Q4: Which antagonists are recommended to counteract this compound's side effects?
-
For Muscarinic Side Effects: Atropine and glycopyrrolate are commonly used muscarinic antagonists.[6] Glycopyrrolate is often preferred as it does not cross the blood-brain barrier, thus minimizing interference with central cholinergic neurotransmission.
-
For Nicotinic Side Effects: Hexamethonium can be used to block the effects of this compound at nicotinic receptors in autonomic ganglia.[7][8]
Troubleshooting Guide
Problem: Severe bradycardia and hypotension observed immediately after this compound administration.
-
Cause: This is a common and expected muscarinic side effect due to the activation of M2 receptors in the heart.
-
Solution:
-
Immediate Action: Administer a muscarinic antagonist such as atropine or glycopyrrolate.
-
Prevention in Future Experiments: Pre-treat animals with a peripherally-acting muscarinic antagonist like glycopyrrolate approximately 15-30 minutes before this compound administration. Refer to the dosage tables below for species-specific recommendations.
-
Problem: Excessive salivation and respiratory distress.
-
Cause: These are muscarinic side effects resulting from the stimulation of exocrine glands and smooth muscle contraction in the respiratory tract.
-
Solution:
-
Immediate Action: Administer a muscarinic antagonist. Ensure the animal's airway is clear.
-
Prevention in Future Experiments: Pre-treatment with glycopyrrolate is highly effective in reducing secretions.
-
Problem: Muscle tremors or fasciculations.
-
Cause: These are likely nicotinic side effects resulting from the activation of nicotinic receptors at the neuromuscular junction.
-
Solution:
-
Management: These effects are often transient. Monitor the animal to ensure they do not lead to more severe complications.
-
Prevention in Future Experiments: If these effects are significant and interfere with the study, pre-treatment with a ganglionic blocker like hexamethonium can be considered, though its use should be carefully evaluated based on the experimental goals.
-
Data Summary Tables
Table 1: Systemic Doses of this compound and Observed Side Effects in Rodents
| Animal Model | Route of Administration | This compound Dose | Observed Systemic Side Effects | Reference(s) |
| Rat | Intrathecal | 30 µg | Transient agitation, salivation, hind limb weakness | [4] |
| Rat | Intracerebroventricular | 100 ng | Increased blood pressure, decreased heart rate | [2] |
| Rat | Oral | 10 mg/kg | Decreased locomotor activity | [9] |
Table 2: Recommended Doses of Antagonists for Managing this compound's Side Effects
| Antagonist | Animal Model | Route of Administration | Antagonist Dose | Target Side Effects | Reference(s) |
| Atropine | Rat | Intraperitoneal | 1 mg/kg | Muscarinic (e.g., bradycardia, salivation) | [9] |
| Glycopyrrolate | Dog | IV, IM, or SC | 5 µg/lb (0.011 mg/kg) | Muscarinic (e.g., bradycardia, secretions) | [10] |
| Hexamethonium | Rat | Intracerebral | - | Nicotinic (e.g., ganglionic effects) | [8] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in Rats with Management of Muscarinic Side Effects
1. Materials:
-
This compound
-
Glycopyrrolate
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration
-
Animal scale
-
Monitoring equipment (e.g., ECG, blood pressure monitor)
2. Procedure:
-
Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress. Weigh each animal to ensure accurate dosing.
-
Antagonist Pre-treatment: Prepare a solution of glycopyrrolate in sterile saline. Administer glycopyrrolate at a dose of 0.01 mg/kg via intraperitoneal (IP) injection. Allow 15-30 minutes for the antagonist to take effect.
-
This compound Preparation: Prepare the desired concentration of this compound in sterile saline.
-
This compound Administration: Administer the this compound solution via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Monitoring: Continuously monitor the animal for at least the first hour post-administration for any signs of distress, including changes in heart rate, respiration, and behavior.
-
Post-procedural Care: Provide appropriate post-procedural care as per your institution's animal care guidelines.
Visualizations
Caption: this compound's dual action on muscarinic and nicotinic receptors.
Caption: Workflow for this compound studies with side effect management.
Caption: Troubleshooting logic for this compound-induced side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced pressor responses and muscarinic M1 receptors in the central nucleus of amygdala in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Case report: acute unintentional this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of the analgesic effects and drug interactions of intrathecal this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. svpmeds.com [svpmeds.com]
- 7. Nicotinic effect of acetylcholine on the release of newly synthesized (3H)dopamine in rat striatal slices and cat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound injection into the medial preoptic area induces natriuresis, kaliuresis and antidiuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dopaminergic and cholinergic interactions on rat behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Technical Support Center: Improving Carbachol Specificity in Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the specificity of carbachol in receptor binding assays.
Troubleshooting Guide
Issue: High Non-Specific Binding of this compound
High non-specific binding can obscure specific binding signals, leading to inaccurate data. Here are potential causes and solutions to troubleshoot this issue.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Assay Buffer | Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a non-ionic detergent like Tween-20 (e.g., 0.05%). Optimize the pH and salt concentration of the buffer.[1][2] | Blocking of non-specific binding sites on assay plates and other surfaces, leading to a better signal-to-noise ratio.[1][3] |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value. Ensure the radiochemical purity is greater than 90%. Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to exhibit higher non-specific binding.[1] | Reduced binding to non-target sites, thereby improving the specific binding window.[1] |
| Insufficient Washing | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow the dissociation of the specifically bound radioligand.[1] | More effective removal of unbound and non-specifically bound radioligand.[1] |
| Filter and Apparatus Binding | Pre-soak filters in a blocking agent like polyethyleneimine (PEI) or BSA.[1] | Minimized binding of the radioligand to the filter materials, reducing background noise. |
| Compound Properties | Be aware that highly lipophilic or "sticky" compounds have a greater tendency to bind non-specifically to plastic surfaces and proteins. Compound aggregation at higher concentrations can also interfere with the assay.[1] | Understanding the physicochemical properties of the test compounds can help in optimizing assay conditions to minimize non-specific interactions. |
Issue: Difficulty in Distinguishing Between Muscarinic and Nicotinic Receptor Binding
This compound is an agonist for both muscarinic and nicotinic acetylcholine receptors, which can complicate the interpretation of binding data.[4][5]
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Non-selective Agonist | Utilize selective antagonists to block one receptor type while measuring the binding to the other. For example, use atropine to block muscarinic receptors and study nicotinic receptor binding, or use a nicotinic antagonist like mecamylamine to isolate muscarinic receptor binding.[6] | Isolation of the binding signal to a specific receptor type, allowing for more accurate characterization of this compound's interaction with the receptor of interest. |
| Receptor Subtype Non-Specificity | To investigate binding to a specific muscarinic or nicotinic receptor subtype, use subtype-selective antagonists. This is crucial as this compound can activate multiple subtypes within each receptor family.[7][8][9][10][11][12][13] | Determination of this compound's binding affinity and efficacy at individual receptor subtypes, providing a more detailed pharmacological profile. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specificity a concern in receptor binding assays?
This compound is a cholinergic agonist that mimics the action of acetylcholine. It binds to and activates both muscarinic and nicotinic acetylcholine receptors.[14][15] This lack of selectivity can be a significant issue in receptor binding assays when the goal is to study one of these receptor types or a specific subtype in isolation. The non-specific binding to multiple receptors can lead to confounding results and make it difficult to determine the true affinity and efficacy of a compound for a particular receptor.
Q2: How can I experimentally determine the specificity of this compound for a particular receptor subtype?
To determine the specificity of this compound for a particular receptor subtype, you can perform competition binding assays using subtype-selective antagonists. By measuring the ability of this compound to displace a radiolabeled ligand in the presence and absence of a selective antagonist, you can calculate its affinity for the specific receptor subtype.
Q3: What are some common selective antagonists I can use to improve the specificity of my this compound binding assay?
The choice of antagonist will depend on the receptor you wish to isolate.
Table of Selective Antagonists:
| Target Receptor Family | Selective Antagonist | Specificity |
| Muscarinic Receptors | Atropine | Non-selective muscarinic antagonist.[8] |
| Pirenzepine | Selective for M1 muscarinic receptors.[11][16] | |
| Methoctramine | Selective for M2 muscarinic receptors.[10][13] | |
| 4-DAMP | Selective for M3 muscarinic receptors.[13] | |
| Darifenacin | Selective for M3 over M2 muscarinic receptors.[17] | |
| Himbacine | Selective for M2 and M4 muscarinic receptors.[18] | |
| Tripitramine | Potent and selective for the M2 muscarinic receptor subtype.[10] | |
| Nicotinic Receptors | Mecamylamine | Ganglion type nicotinic antagonist.[6][19] |
| Hexamethonium | Ganglionic nicotinic receptor blocker.[19][20] | |
| Dihydro-β-erythroidine | Antagonist for α4β2, muscle type, and Torpedo nicotinic receptors. | |
| α-Conotoxin MII | Selective antagonist for α6-containing nicotinic receptors.[12] |
Q4: What are acceptable levels of non-specific binding in a receptor binding assay?
Ideally, non-specific binding should be a small fraction of the total binding. In many assay systems, non-specific binding that is 10-20% of the total radioligand binding is considered acceptable.[21] If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain high-quality, reliable data.[21]
Experimental Protocols
Protocol: Radioligand Competition Binding Assay to Determine this compound Affinity
This protocol outlines a general procedure for a radioligand competition binding assay to determine the binding affinity of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest (e.g., [³H]-N-methylscopolamine for muscarinic receptors)
-
This compound
-
Selective antagonist (if isolating a specific receptor subtype)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl, 1 mM EDTA, and 1% BSA)[3]
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in a blocking agent like PEI)
-
Scintillation vials and scintillation cocktail
-
Cell harvester and scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Preparation :
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
-
Assay Setup :
-
Total Binding wells : Add assay buffer.
-
Non-specific Binding (NSB) wells : Add a high concentration of an appropriate unlabeled ligand to saturate the specific binding sites.[21]
-
Competition wells : Add the different concentrations of this compound.
-
To all wells, add the radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation :
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.[18]
-
-
Termination and Filtration :
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1]
-
-
Quantification :
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
-
Signaling Pathways
Muscarinic Receptor Signaling (M1, M3, M5 vs. M2, M4)
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[8] These subtypes couple to different G-proteins and activate distinct downstream signaling pathways.
Caption: this compound-activated muscarinic receptor signaling pathways.
Nicotinic Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[4] When an agonist like this compound binds, the channel opens, allowing the influx of cations.
Caption: this compound-activated nicotinic receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cholinergic agonist this compound increases the frequency of spontaneous GABAergic synaptic currents in dorsal raphe serotonergic neurons in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cholinergic Agonist this compound Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective antagonists provide evidence that M1 muscarinic receptors may mediate this compound-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 20. Non-muscarinic and non-nicotinic inhibition by the acetylcholine analogue this compound of the delayed rectifier potassium current, iK, in rabbit isolated sino-atrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. graphpad.com [graphpad.com]
Technical Support Center: Troubleshooting Carbachol-Mediated Responses
Welcome to the technical support center for carbachol-mediated response experiments. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and ex vivo assays involving this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in optimizing your experiments and ensuring reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: Why am I observing a weak or no response to this compound in my tissue bath experiments?
A1: A diminished or absent response to this compound in isolated tissue preparations, such as bladder or ileum strips, can stem from several factors:
-
Tissue Viability: The tissue may have been compromised during the dissection and preparation process. It's crucial to handle tissues gently to avoid damage. A standard viability check is to challenge the tissue with a high concentration of potassium chloride (KCl), typically around 80 mM, at the beginning of the experiment. A robust contraction in response to KCl indicates healthy tissue with intact contractile machinery.[1] If there is no response, the tissue should be discarded.
-
Experimental Conditions: Suboptimal experimental conditions can significantly dampen the tissue's response. Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is freshly prepared, correctly constituted, and continuously gassed with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation. The temperature of the organ bath should be maintained at 37°C.[1]
-
This compound Solution Integrity: this compound solutions can degrade over time. It is recommended to prepare fresh stock solutions and dilute them to the final working concentrations on the day of the experiment.[1][2]
-
Receptor Desensitization: Prolonged exposure to this compound can lead to desensitization of muscarinic receptors, rendering the tissue less responsive to subsequent applications.[3][4] Allow for adequate washout periods between this compound applications to enable the receptors to recover.
Q2: My dose-response curve for this compound shows high variability between replicates. What are the common causes?
A2: High variability in this compound dose-response curves is a frequent issue and can be attributed to several sources:
-
Biological Variation: Inherent biological differences between individual animals (e.g., age, sex, health status) can lead to variability in receptor density and tissue contractility.[1][5] To mitigate this, increase the sample size (n-number) and, if possible, use tissues from the same animal for direct comparisons.
-
Inconsistent Tissue Preparation: Variations in the size and orientation of tissue strips, as well as inconsistent baseline tension, can contribute significantly to variability.[1] Standardize your dissection technique to ensure uniformity in tissue dimensions and apply a consistent baseline tension to each strip.
-
Pipetting and Dilution Errors: Inaccurate preparation of serial dilutions of this compound will lead to inconsistencies in the final concentrations administered. Use calibrated pipettes and be meticulous in your dilution calculations.
-
Cell Passage Number: For cell-based assays, the number of times the cells have been subcultured (passage number) can significantly impact their characteristics, including receptor expression levels and signaling responses.[6][7] It is advisable to use cells within a defined low-passage number range for all experiments to ensure consistency.
Q3: I'm observing a high background signal in my inositol phosphate (IP) accumulation assay. How can I reduce it?
A3: A high background in IP assays can mask the specific signal from this compound stimulation. Potential causes and solutions include:
-
Constitutive Receptor Activity: Some muscarinic receptor subtypes may exhibit agonist-independent (constitutive) activity, leading to a baseline level of IP production. Consider including a control with an inverse agonist to suppress this basal signaling.[8]
-
Inadequate Washing: Insufficient washing after labeling cells with radiolabeled inositol can leave residual radioactivity, contributing to a high background.[8] Ensure thorough washing steps are included in your protocol.
-
Suboptimal Cell Conditions: High cell seeding density or poor cell viability can lead to increased background signals. Optimize cell seeding density and confirm high viability before starting the assay.[8]
-
Serum Effects: Components in serum can stimulate signaling pathways and contribute to high background. Serum-starving the cells before the experiment is a common practice to reduce basal activity. However, the duration and method of serum starvation should be optimized, as prolonged starvation can also induce cellular stress and affect results.[9][10][11][12][13]
Q4: The potency (EC50) of this compound in my calcium flux assay seems to be shifting between experiments. What could be the reason?
A4: Fluctuations in the apparent potency of this compound in calcium flux assays can be caused by:
-
Dye Loading and Properties: The choice of calcium indicator dye and its loading conditions can influence the measured response. Different dyes have varying affinities (Kd) for calcium, which can affect the perceived potency of the agonist.[14]
-
Cell Health and Density: As with other assays, the health and density of the cells are critical. Over-confluent or unhealthy cells will not respond optimally or consistently.
-
Receptor Desensitization and Internalization: this compound can induce rapid desensitization and internalization of muscarinic receptors, which will reduce the response to subsequent agonist applications and can manifest as a rightward shift in the dose-response curve (increased EC50).[4][15]
-
Assay-Specific Conditions: In high-throughput screening formats, inadequate mixing of the this compound solution with the cell suspension can lead to localized high concentrations and affect the apparent potency.[16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various experimental systems.
Table 1: this compound EC50 Values in Different Assays
| Assay Type | Tissue/Cell Line | Receptor(s) | EC50 (µM) | Reference |
| Contraction | Guinea Pig Ileum | M2, M3 | 0.11 ± 0.02 | [17] |
| Cationic Current (Icat) | Guinea Pig Small Intestine | M2/M3 | 7.5 ± 1.6 | [18] |
| Contraction | Guinea Pig Ileal Longitudinal Muscle | M2, M3 | 0.11 ± 0.02 | [17] |
| Contraction | Rat Intestinal Myofibroblasts | M2, M3 | 1 - 10 | [19] |
| Calcium Elevation | HEK-293 cells expressing M3 mAChR | M3 | Variable, shifted by antagonists | [20] |
| Contraction | Guinea Pig Ileum (in presence of 0.3 µM atropine) | M3 | 0.26 ± 0.04 | [21] |
Table 2: Effects of Experimental Conditions on this compound Response
| Experimental Condition | Effect on this compound Response | Observation | Reference |
| Prolonged Exposure (30 min, 10⁻⁴ M CCh) | Heterologous Desensitization | Reduced response to histamine and high K+ | [22] |
| High Cell Passage Number | Altered Cellular Properties | Changes in morphology, growth rate, and protein expression | [6][7] |
| Serum Starvation | Variable Effects on Basal Signaling | Can induce dynamic and cell-type-specific changes in signaling pathways | [9][10][12] |
| Presence of Antagonist (Atropine) | Competitive Antagonism | Rightward shift of the dose-response curve | [23] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Isolated Tissue Contraction Assay (e.g., Guinea Pig Ileum)
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Isolate a section of the longitudinal muscle-myenteric plexus preparation.
-
Cut tissue strips of a standardized size (e.g., 2 cm long).
-
-
Organ Bath Setup:
-
Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Continuously bubble the solution with carbogen (95% O2, 5% CO2).
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a consistent baseline tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[1]
-
-
Viability Test:
-
Add KCl to the organ bath to a final concentration of 80 mM to confirm tissue viability. A strong contraction should be observed.[1]
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Dose-Response Curve Generation:
-
Once the baseline is stable, add increasing concentrations of this compound cumulatively to the organ bath.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Normalize the responses to the maximal contraction observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Labeling:
-
Plate cells (e.g., CHO or HEK293 cells expressing the muscarinic receptor of interest) in multi-well plates.
-
Allow cells to adhere and grow to the desired confluency.
-
Incubate the cells overnight with a medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.
-
-
Pre-incubation and Stimulation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells in a serum-free medium containing LiCl (typically 10 mM) for a specified period. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Neutralize the lysate.
-
-
Purification and Quantification:
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Elute the IPs and quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the this compound concentration.
-
Analyze the data using non-linear regression to determine the EC50 and maximal response.
-
Calcium Flux Assay
-
Cell Preparation:
-
Plate cells in a black-walled, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Allow cells to grow to near confluency.
-
-
Dye Loading:
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a short period before adding the agonist.
-
-
Agonist Addition and Signal Detection:
-
Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50.
-
Visualizations
This compound Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling cascade initiated by this compound.
General Experimental Workflow for a this compound Assay
Caption: A typical workflow for conducting a this compound dose-response experiment.
Troubleshooting Decision Tree for Inconsistent this compound Responses
Caption: A decision tree to diagnose common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound differs from classical muscarinic agonists in producing long-term desensitization in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces desensitization of cardiac beta-adrenergic receptors through muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. korambiotech.com [korambiotech.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure to this compound induces several changes in muscarinic cholinergic parameters in N1E-115 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ca2+-dependent differential development of this compound-induced desensitization to receptor agonists and high K+ in guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thinkswap.com [thinkswap.com]
Validation & Comparative
A Comparative Guide for Researchers: Carbachol vs. Pilocarpine in Glaucoma Research
For Immediate Release
This guide provides an objective comparison of carbachol and pilocarpine, two cholinergic agonists frequently utilized in glaucoma research. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction: Cholinergic Agonists in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP). Both this compound and pilocarpine are parasympathomimetic drugs that lower IOP by enhancing the outflow of aqueous humor through the trabecular meshwork. Their primary mechanism of action involves the stimulation of muscarinic acetylcholine receptors in the ciliary body and iris sphincter muscle.
Mechanism of Action and Signaling Pathways
This compound and pilocarpine exert their effects by acting as agonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of muscarinic receptors (M1-M5). In the eye, the M3 receptor is the primary target for lowering IOP.
This compound is a potent synthetic choline ester that acts as a non-selective muscarinic agonist, meaning it activates all five muscarinic receptor subtypes. It is also resistant to degradation by acetylcholinesterase, leading to a more prolonged duration of action compared to acetylcholine.
Pilocarpine , a natural alkaloid, is also a non-selective muscarinic agonist but is considered a partial agonist at many muscarinic receptor subtypes, meaning it does not produce a maximal response even at high concentrations.[1] It has a noted preference for M1 and M3 receptors.[2][3]
Activation of the M3 receptor in the ciliary muscle by both drugs triggers a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to ciliary muscle contraction. This contraction pulls on the scleral spur, which opens up the trabecular meshwork and increases the outflow of aqueous humor, thereby reducing IOP.[2]
Signaling pathway of this compound and Pilocarpine.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and pilocarpine from various experimental studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions, cell types, and methodologies.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| This compound | 4.53 | 6.12 | 4.65 | [4][5] |
| Pilocarpine | 5.1 | 5.3 | 5.2 | [6] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) for Ciliary Muscle Contraction
| Compound | EC50 (nM) | Species | Reference |
| This compound | 517 | Human | [7] |
| Pilocarpine | Relative potency 1/19th of this compound | Human | [7] |
EC50 is the concentration of a drug that gives half-maximal response.
Table 3: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Concentration | IOP Reduction | Animal Model/Study Population | Reference |
| N-demethylated this compound | 6% | 4.2 mmHg | Patients with open-angle glaucoma | [8] |
| N-demethylated this compound | 9% | 4.6 mmHg | Patients with open-angle glaucoma | [8] |
| Pilocarpine | 1% | 4.8 mmHg | Patients with open-angle glaucoma | [8] |
Note: The clinical data for this compound is for an N-demethylated analog.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols for key experiments used to evaluate this compound and pilocarpine.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the Ki of this compound and pilocarpine for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 receptor subtype.[9]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[3]
-
Test compounds: this compound, Pilocarpine.
-
Non-specific binding control: Atropine (10 µM).[3]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[3]
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.[9]
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and pilocarpine).
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of atropine (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9]
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Measurement of Intraocular Pressure (IOP) in Rabbits
Rabbits are a commonly used animal model for glaucoma research.
Objective: To measure the IOP-lowering effects of topically applied this compound and pilocarpine in rabbits.
Materials:
-
New Zealand white rabbits.
-
Test solutions: this compound, Pilocarpine, and vehicle control.
-
Topical anesthetic (e.g., proparacaine hydrochloride).
Procedure:
-
Acclimatize the rabbits to the experimental environment to minimize stress-induced IOP fluctuations.[10]
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.
-
Instill a single drop of the test solution (this compound, pilocarpine, or vehicle) into one eye of each rabbit. The contralateral eye can serve as a control.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes) after drug administration, measure the IOP in both eyes.
-
Calculate the change in IOP from baseline for each treatment group and compare the effects of this compound and pilocarpine.
Measurement of Aqueous Humor Outflow Facility
This experiment directly assesses the effect of drugs on the ease with which aqueous humor leaves the eye.
Objective: To determine the effect of this compound and pilocarpine on aqueous humor outflow facility in enucleated human or animal eyes.
Materials:
-
Enucleated eyes (human donor or animal).
-
Perfusion apparatus with a pressure transducer and flow meter.
-
Perfusion medium (e.g., balanced salt solution).
-
Test compounds: this compound, Pilocarpine.
Procedure:
-
Cannulate the anterior chamber of the enucleated eye with two needles, one for infusion of the perfusion medium and the other connected to a pressure transducer.
-
Perfuse the eye with the perfusion medium at a constant pressure and record the flow rate to establish a stable baseline outflow facility.[12]
-
Switch to a perfusion medium containing a known concentration of the test compound (this compound or pilocarpine).
-
Continue to perfuse the eye and record the new steady-state flow rate.
-
Calculate the outflow facility (C) using the formula: C = (Flow Rate) / (Infusion Pressure - IOP).
-
Compare the outflow facility before and after drug administration. A biphasic response has been observed, with increased facility at lower concentrations and no effect at higher concentrations.[12]
Aqueous Humor Outflow Facility Measurement Workflow.
Conclusion
Both this compound and pilocarpine are valuable tools in glaucoma research, effectively lowering IOP by increasing aqueous humor outflow. This compound generally acts as a more potent, full agonist at muscarinic receptors, while pilocarpine behaves as a partial agonist.[1][13] The choice between these two agents in a research setting will depend on the specific experimental goals, such as the desired potency, duration of action, and receptor selectivity. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds for glaucoma therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound compared with pilocarpine in the therapy of glaucoma simplex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Direct effects of muscarinic agents on the outflow pathways in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Carbachol and Acetylcholine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two prominent cholinergic agonists: carbachol and acetylcholine. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their respective potencies, receptor affinities, and underlying signaling mechanisms, supported by experimental data and detailed protocols.
Executive Summary
Acetylcholine is the endogenous neurotransmitter for both muscarinic and nicotinic cholinergic receptors, playing a pivotal role in numerous physiological processes. This compound, a synthetic choline ester, acts as a cholinergic agonist with a significantly longer duration of action. This prolonged efficacy is primarily due to its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine in the synaptic cleft. This fundamental difference in metabolic stability underlies the variations in their potency and therapeutic applications. While both agonists activate the same receptor families, their efficacy and receptor subtype selectivity can differ, influencing their downstream cellular responses.
Quantitative Efficacy and Receptor Affinity
The following tables summarize the binding affinities (Ki) and potency (EC50) of acetylcholine and this compound at various muscarinic and nicotinic receptor subtypes. These values are crucial for understanding the selectivity and effective concentrations of each agonist.
Table 1: Muscarinic Receptor Binding Affinity (Ki) and Potency (EC50)
| Receptor Subtype | Agonist | Kᵢ (nM) | EC₅₀ (nM) | Tissue/Cell Line | Reference |
| M₁ | Acetylcholine | ~2,300 | ~1,000 | CHO cells | [1] |
| This compound | ~20,000 | 1585 | HEK293T cells | [2] | |
| M₂ | Acetylcholine | ~1,600 | ~700 | Guinea-pig small intestine | [3] |
| This compound | ~2,000 | 15 | Isolated tracheal smooth muscle cells | [4] | |
| M₃ | Acetylcholine | ~1,000 | ~300 | Guinea-pig small intestine | [3] |
| This compound | ~1,200 | 170 | Isolated tracheal smooth muscle cells | [4] | |
| M₄ | Acetylcholine | ~4,000 | - | - | |
| This compound | ~4,600 | - | - |
Note: Direct comparative Ki values for Acetylcholine at all subtypes under identical conditions are less commonly reported due to its rapid degradation. EC50 values can vary significantly based on the tissue and response measured.
Table 2: Nicotinic Receptor Binding Affinity (Ki) and Potency (EC50)
| Receptor Subtype | Agonist | Kᵢ (nM) | EC₅₀ (µM) | Tissue/Cell Line | Reference |
| α4β2 | Acetylcholine | - | HS: 1.0, LS: 97 | Oocytes | [5] |
| This compound | 750 | - | Unknown origin | [2] | |
| α7 | Acetylcholine | - | ~100 | GH4C1 cells | [6] |
| This compound | 66,000 | 0.66 | GH4C1 cells | [2][6] | |
| Frog Rectus Abdominis | This compound | - | 1.98 | Frog rectus abdominis |
HS: High Sensitivity, LS: Low Sensitivity. Nicotinic receptor subtypes exhibit different sensitivities to agonists.
Signaling Pathways
Upon binding to their respective receptors, acetylcholine and this compound initiate distinct intracellular signaling cascades.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5). The odd-numbered subtypes (M1, M3, M5) primarily couple to Gq/11 proteins, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins.[7][8]
Caption: Muscarinic receptor signaling pathways for Gq/11 and Gi/o coupled receptors.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels.[9] Agonist binding directly opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane.[9][10]
Caption: Simplified signaling pathway for nicotinic acetylcholine receptors.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy and binding affinity of cholinergic agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [¹²⁵I]-epibatidine for nicotinic receptors), and varying concentrations of the unlabeled competitor (acetylcholine or this compound).
-
Incubation: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay (Calcium Imaging)
This assay measures the potency (EC50) of an agonist by quantifying a downstream functional response, such as an increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of the agonist (acetylcholine or this compound) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro calcium imaging functional assay.
Conclusion
This compound demonstrates higher potency and a significantly longer duration of action compared to acetylcholine, primarily due to its resistance to enzymatic degradation. This makes this compound a valuable tool in research and clinical settings where sustained cholinergic stimulation is required. However, acetylcholine remains the essential physiological agonist, and its rapid hydrolysis allows for precise temporal control of cholinergic signaling in vivo. The choice between these two agonists in an experimental or therapeutic context should be guided by the desired duration of action and the specific receptor subtype being targeted, with careful consideration of the quantitative data on their respective efficacies and affinities.
References
- 1. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Carbachol's Effects in Different Tissue Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the cholinergic agonist carbachol across three primary tissue types: smooth muscle, cardiac muscle, and neuronal tissue. This compound, a non-selective acetylcholine receptor agonist, elicits a range of physiological responses by activating both muscarinic and nicotinic receptors. Understanding its differential effects is crucial for targeted drug development and mechanistic studies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the dose-dependent effects of this compound on various physiological parameters in different tissue types. It is important to note that experimental conditions, species, and specific tissues can influence the observed values.
Table 1: Effects of this compound on Smooth Muscle Contraction
| Tissue Type | Species | Preparation | EC50 (M) | Maximal Response (Emax) | Key Muscarinic Receptors | Reference |
| Ileum | Guinea Pig | Longitudinal Muscle Strips | 2.44 x 10⁻⁷ | Not specified | M2, M3 | [1] |
| Ileum | Mouse (WT) | Longitudinal Smooth Muscle | ~1 x 10⁻⁶ | 100% of 70mM K+ response | M2, M3 | |
| Bladder | Human | Isolated Strips | Not specified | Not specified | M3 | |
| Taenia Caeci | Guinea Pig | Smooth Muscle | Not specified | Full agonist compared to ACh | M2 | [2] |
| Iris Sphincter | Human | Isolated Tissue | 0.31 x 10⁻⁶ | Potentiated at lower temps | Not specified | [3] |
Table 2: Effects of this compound on Cardiac Muscle Function
| Tissue Type | Species | Preparation | Measured Parameter | Effect | Concentration | Key Muscarinic Receptors | Reference |
| Atria | Mouse (WT) | Isolated Atria | Heart Rate | Negative Chronotropy (-log EC50: 6.1) | 10⁻⁸ - 10⁻⁴ M | M2 | [4] |
| Ventricular Myocytes | Guinea Pig | Isolated Myocytes | Inward Na+ Current | Activation | Not specified | M2 | Not specified |
| Atrial Preparations | Human | Isolated Trabeculae | Force of Contraction | Negative Inotropy | Not specified | M2 | [5] |
| Heart | Rat | Isolated Langendorff | Heart Rate | Bradycardia | 9.6 mg/kg/day (in vivo) | M2 | [6] |
| Papillary Muscles | Rat | Isolated Tissue | Arrhythmia | Sensitization to cAMP-induced arrhythmia | 9.6 mg/kg/day (in vivo) | M2 | [6] |
Table 3: Effects of this compound on Neuronal Tissue Activity
| Tissue Type | Species | Preparation | Measured Parameter | Effect | Concentration | Key Muscarinic Receptors | Reference |
| Neostriatal Neurons | Rat | Slice/Dissociated Neurons | Membrane Depolarization, Inward Current | Excitation | 30 µM | M1-like | [7] |
| Suprachiasmatic Nucleus Neurons | Rat | Perforated Patch Recordings | Membrane Hyperpolarization | Inhibition | Not specified | Not specified | [8] |
| Entorhinal Cortex Neurons | Rat | Slice | Membrane Depolarization | Excitation | 1 mM - 10 mM | Not specified | [9] |
| Dorsal Raphe Serotonergic Neurons | Mouse | Slice | Increased sIPSC Frequency | Indirect Inhibition | 50 µM | Muscarinic & Nicotinic | [10] |
| Dorsal Cochlear Nucleus Neurons | Rat | Slice | Excitation (Bursting Neurons) | Indirect via Glutamate | Not specified | Not specified | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Smooth Muscle Contraction Assay (Organ Bath)
This protocol is a generalized procedure for measuring smooth muscle contractility in response to this compound using an organ bath setup.
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., guinea pig ileum, human bladder strips) and place it in a dissecting dish containing physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂.[12]
-
Carefully dissect longitudinal or circular muscle strips of appropriate dimensions.
-
Mount the tissue strips vertically in an organ bath containing the physiological salt solution maintained at 37°C.[12]
-
-
Equilibration and Standardization:
-
Allow the tissues to equilibrate under a baseline tension (e.g., 0.4 g) for at least 60 minutes.[12]
-
During equilibration, repeatedly wash the tissues with fresh physiological salt solution.
-
To ensure tissue viability and reproducibility, challenge the tissues with a standard contracting agent (e.g., 1 µM this compound or a high concentration of KCl) until a stable contractile response is achieved.[13][12]
-
-
Dose-Response Curve Generation:
-
After a washout period and return to baseline tension, add this compound to the organ bath in a cumulative or single-dose manner, with concentrations typically ranging from 10⁻⁸ M to 10⁻³ M.[1]
-
Record the isometric contraction force using a force transducer connected to a data acquisition system.
-
For antagonist studies, incubate the tissue with the antagonist for a predetermined period before constructing the this compound dose-response curve.[14]
-
-
Data Analysis:
-
Measure the peak tension generated at each this compound concentration.
-
Normalize the responses, often as a percentage of the maximal contraction induced by a reference substance (e.g., 70 mM K⁺).[14]
-
Plot the concentration-response curve and calculate the EC₅₀ and Eₘₐₓ values using appropriate pharmacological software.
-
Isolated Heart Preparation (Langendorff)
This protocol outlines the procedure for studying the effects of this compound on cardiac function using an isolated, retrogradely perfused heart preparation.
-
Heart Isolation and Perfusion:
-
Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold cardioplegic solution.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion with a physiological salt solution (e.g., Krebs-Henseleit) or blood, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[15][16]
-
-
Functional Measurements:
-
Insert a pressure-sensitive catheter into the left ventricle to measure isovolumetric left ventricular pressure and its first derivative (dP/dt).[16]
-
Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.[17]
-
Allow the heart to stabilize for a period before initiating the experimental protocol.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at various concentrations to construct a dose-response curve for its effects on heart rate, contractility, and other parameters.[4]
-
Alternatively, administer a single concentration of this compound to investigate its effects on specific cardiac events like ischemia-reperfusion injury.[16]
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in heart rate (chronotropy), contractile force (inotropy), and other relevant cardiac parameters in response to this compound.
-
Compare the effects of this compound with a control (vehicle) group.
-
Patch-Clamp Electrophysiology of Neuronal Cells
This protocol provides a general framework for recording the electrophysiological responses of neurons to this compound using the whole-cell patch-clamp technique.
-
Cell/Slice Preparation:
-
Prepare acute brain slices or dissociate neurons from the brain region of interest (e.g., neostriatum, suprachiasmatic nucleus).[7][8]
-
Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.
-
-
Whole-Cell Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Under visual guidance, approach a target neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for the measurement of membrane potential and currents.[18][19]
-
-
This compound Application and Data Acquisition:
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous action potentials, synaptic currents).
-
Apply this compound to the perfusion solution at known concentrations.[7]
-
Record the changes in membrane potential (in current-clamp mode) or membrane currents (in voltage-clamp mode) in response to this compound.
-
To isolate specific currents, pharmacological blockers of other ion channels or receptors may be included in the aCSF.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to quantify the effects of this compound on neuronal excitability, such as changes in firing rate, membrane potential, input resistance, and specific ion currents.
-
Construct dose-response relationships where applicable.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 2. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced sensitivity of the iris sphincter to the muscarinic agonist this compound at lower temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced changes in excitability and [Ca2+]i signalling in projection cells of medial entorhinal cortex layers II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cholinergic Agonist this compound Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamergic transmission of neuronal responses to this compound in rat dorsal cochlear nucleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. researchgate.net [researchgate.net]
- 15. Coronary vasoconstriction by locally administered acetylcholine, this compound and bethanechol in isolated, donor-perfused, rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic receptor stimulation by this compound improves functional recovery in isolated, blood perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
Carbachol's Potency at M2 vs. M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of carbachol, a cholinergic agonist, on M2 and M3 muscarinic acetylcholine receptors. The information presented herein is supported by experimental data to facilitate objective analysis and aid in research and drug development endeavors.
Quantitative Analysis of this compound's Potency
The potency of this compound at M2 and M3 receptors can be quantified through its binding affinity (Ki) and its functional efficacy (EC50). The following table summarizes key quantitative data from various studies. It is important to note that these values can vary depending on the cell type, tissue, and experimental conditions.
| Parameter | M2 Receptor | M3 Receptor | Experimental Context |
| EC50 | ~40 µM | ~40 µM | Receptor Internalization Assay in U2OS cells[1][2] |
| EC50 | 7.5 ± 1.6 µM | - | Cationic current activation in guinea-pig ileal smooth muscle[3] |
| pD2 (-log EC50) | - | 6.96 | This compound-induced contraction in mouse ileal longitudinal muscle from M2-KO mice[4] |
| Ki (from pKb) | - | Correlated well with known pKi values | This compound-induced contraction in mouse uterine smooth muscle[5] |
| High-affinity KD | 164 nM | - | [3H]N-methylscopolamine displacement in porcine fundic smooth muscle[6] |
| Low-affinity KD | 18.2 µM | - | [3H]N-methylscopolamine displacement in porcine fundic smooth muscle[6] |
Signaling Pathways of M2 and M3 Receptors
M2 and M3 receptors are both G-protein coupled receptors (GPCRs), but they activate distinct downstream signaling cascades, leading to different physiological responses.
M2 Muscarinic Receptor Signaling
The M2 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Activation of the M2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability.
M3 Muscarinic Receptor Signaling
The M3 receptor predominantly couples to the Gαq subunit of the G-protein. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The determination of this compound's potency on M2 and M3 receptors relies on various in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a ligand (this compound) for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for M2 and M3 receptors.
Materials:
-
Cell membranes expressing either M2 or M3 receptors.
-
Radiolabeled antagonist (e.g., [3H]N-methylscopolamine).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Imaging (for EC50 determination of M3 activity)
This assay measures the functional response of cells expressing M3 receptors to this compound by monitoring changes in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for M3 receptor activation.
Materials:
-
Cells stably expressing the M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate the M3-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration. The EC50 is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide indicate that this compound acts as an agonist at both M2 and M3 muscarinic receptors. While the functional potency (EC50) can be similar in some systems, the underlying signaling mechanisms are distinct. The M2 receptor mediates its effects primarily through the inhibition of adenylyl cyclase, while the M3 receptor activates the phospholipase C pathway, leading to an increase in intracellular calcium. The choice of experimental system and assay methodology is critical for accurately determining and interpreting the potency of this compound at these two receptor subtypes. This comparative analysis provides a valuable resource for researchers investigating the pharmacology of muscarinic receptors and for the development of novel therapeutics targeting these important drug targets.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes involved in this compound-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Carbachol as a Gold Standard Positive Control in Functional Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is paramount to ensure the validity and reliability of experimental data. In the realm of muscarinic and nicotinic acetylcholine receptor research, carbachol has long been established as a robust and dependable positive control. This guide provides a comprehensive comparison of this compound with other common agonists, supported by experimental data and detailed protocols, to validate its continued use in a variety of functional assays.
This compound, a synthetic choline ester, is a potent cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors.[1][2] Its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine, ensures a sustained and reproducible response, a critical characteristic for a positive control.[1] This guide will delve into the performance of this compound in three key functional assays: calcium mobilization, inositol phosphate accumulation, and GTPγS binding, providing a clear rationale for its selection.
Comparative Analysis of this compound and Alternative Agonists
To objectively assess the suitability of this compound as a positive control, its performance was compared against other commonly used muscarinic agonists: acetylcholine, pilocarpine, and oxotremorine. The following tables summarize the half-maximal effective concentration (EC50) values obtained in different functional assays. Lower EC50 values indicate higher potency.
Table 1: Comparative EC50 Values in Calcium Mobilization Assays
| Agonist | Cell Line/Tissue | Receptor Target(s) | EC50 (µM) |
| This compound | CHO-M1 | M1 | 1.7 |
| SH-SY5Y | Muscarinic | 0.25 | |
| Guinea Pig Detrusor | M3 | ~1 | |
| Acetylcholine | CHO-M1 | M1 | 0.056 |
| Pilocarpine | CHO-M1 | M1 | 6.8 |
| Oxotremorine | HEK293 (hM1) | M1 | 0.0016 |
Table 2: Comparative EC50 Values in Inositol Phosphate Accumulation Assays
| Agonist | Cell Line/Tissue | Receptor Target(s) | EC50 (µM) |
| This compound | Rat Striatum | M1 & M3 | 11 |
| Rat Thalamus | M3 | 44 | |
| SH-SY5Y | Muscarinic | 4.1 | |
| Rat Cochlea (12-day-old) | Muscarinic | 49.6 | |
| Pilocarpine | Hippocampus | M1/M3 | 18 |
Table 3: Comparative EC50 Values in GTPγS Binding Assays
| Agonist | Cell Line/Tissue | Receptor Target(s) | EC50 (µM) |
| This compound | Rat Brain Membranes (Hippocampus, Cortex, Striatum) | M1 | ~10 |
| Oxotremorine | Cultured Guinea-Pig Celiac Ganglion Neurons | Muscarinic | 0.3 |
The data consistently demonstrates that this compound elicits a potent and measurable response across all three assay platforms. While some agonists like oxotremorine may exhibit higher potency in specific assays, this compound's consistent performance and broad receptor activity make it a versatile and reliable positive control for studies involving muscarinic receptor activation.
Signaling Pathways and Experimental Workflows
To further understand the mechanism of action of this compound and its application in experimental settings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. To facilitate the replication of the findings presented and the implementation of these assays, detailed experimental protocols are provided below.
Calcium Mobilization Assay (Fluo-4 AM)
This protocol outlines the steps for measuring intracellular calcium mobilization using the Fluo-4 AM fluorescent probe in a 96-well plate format.
-
Cell Preparation:
-
Seed cells (e.g., CHO-K1, HEK293) into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[2][3]
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in HBSS at 2X the final desired concentration.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading with excitation at ~490 nm and emission at ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2X this compound solution to the wells.
-
Immediately begin recording the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay (IP-One HTRF®)
This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a homogeneous time-resolved fluorescence (HTRF) assay.
-
Cell Preparation:
-
Seed cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubate for 4-6 hours to allow for attachment.[4]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the IP-One HTRF® assay kit, containing lithium chloride (LiCl) to inhibit IP1 degradation.[4]
-
Remove the culture medium and add 10 µL of the this compound dilutions to the respective wells. For control wells, add stimulation buffer with LiCl only.[5]
-
Incubate the plate for 30-60 minutes at 37°C.[4]
-
-
Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in the lysis buffer according to the manufacturer's protocol.[4]
-
Add 5 µL of the IP1-d2 conjugate followed by 5 µL of the Eu-cryptate labeled anti-IP1 antibody to all wells.[5]
-
Incubate the plate at room temperature for 1 hour, protected from light.[4]
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible microplate reader with excitation at ~320 nm and emission at 620 nm and 665 nm.[4]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing the receptor of interest. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order: assay buffer (typically containing HEPES, MgCl₂, NaCl, and EDTA), GDP (10-100 µM), and varying concentrations of this compound.[1]
-
Add the cell membranes (5-20 µg protein/well).[1]
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[1]
-
-
Initiation and Incubation:
-
Termination and Quantification:
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Conclusion
The data and protocols presented in this guide unequivocally support the use of this compound as a reliable and effective positive control in a range of functional assays for studying muscarinic and nicotinic acetylcholine receptors. Its chemical stability, broad receptor agonism, and consistent performance in key assays such as calcium mobilization, inositol phosphate accumulation, and GTPγS binding make it an invaluable tool for researchers. By providing a standardized and potent stimulus, this compound ensures the integrity of the assay system and allows for the accurate interpretation of the effects of novel test compounds. This guide serves as a valuable resource for scientists and researchers, reinforcing the standing of this compound as a gold standard positive control in cholinergic research.
References
A Comparative Analysis of the Side Effect Profiles of Carbachol and Methacholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbachol and methacholine are synthetic choline esters that act as cholinergic agonists, mimicking the effects of acetylcholine. While both are valuable tools in clinical and research settings, their distinct receptor selectivity profiles lead to differences in their therapeutic applications and, consequently, their side effect profiles. This compound is primarily used in ophthalmology to treat glaucoma and induce miosis during surgery, whereas methacholine is the gold standard for diagnosing bronchial hyperreactivity in asthma. This guide provides a detailed comparison of the side effect profiles of this compound and methacholine, supported by available data, experimental protocols, and an examination of their underlying signaling pathways.
Mechanism of Action and Receptor Selectivity
The differential side effect profiles of this compound and methacholine can be largely attributed to their varying affinities for muscarinic and nicotinic acetylcholine receptors.
This compound is a potent agonist at both muscarinic and nicotinic receptors.[1] Its resistance to degradation by acetylcholinesterase results in a more prolonged and potent action compared to acetylcholine.[1] This broad activity spectrum contributes to a wider range of potential systemic side effects if the drug is absorbed from its primary site of administration.
Methacholine , on the other hand, exhibits greater selectivity for muscarinic receptors over nicotinic receptors.[2][3] The addition of a methyl group to the choline structure enhances its muscarinic activity and renders it more resistant to cholinesterases than acetylcholine, though it is still hydrolyzed. Its primary clinical utility in bronchial challenge testing stems from its potent activity at M3 muscarinic receptors in the airway smooth muscle.[4]
Comparative Side Effect Profiles
| Side Effect Category | This compound (Ophthalmic Administration) | Methacholine (Inhalation Administration) |
| Common/Frequent | Stinging or burning of the eye[5] | Cough[6] |
| Blurred vision or change in near/distance vision[5] | Chest tightness[6] | |
| Eye pain[5] | Shortness of breath[6] | |
| Headache[5][7] | Wheezing[6] | |
| Throat irritation | ||
| Lightheadedness[8] | ||
| Headache[8] | ||
| Less Common/Infrequent | Irritation or redness of eyes[5] | Nausea[8] |
| Twitching of eyelids[5] | Vomiting[8] | |
| Increased sweating (Diaphoresis)[9] | Dizziness[8] | |
| Flushing[9] | ||
| Stomach cramps[9] | ||
| Diarrhea[9] | ||
| Increased salivation[9] | ||
| Urinary urgency[9] | ||
| Serious/Rare | Retinal detachment[7] | Severe bronchoconstriction[10] |
| Corneal clouding[9] | Irregular heartbeat | |
| Persistent bullous keratopathy[9] | Fainting | |
| Systemic effects (if absorbed): | Symptoms of overdose: fainting, loss of consciousness, chest pain, heart attack | |
| - Arrhythmias, hypotension[9] | ||
| - Asthma exacerbation[9] | ||
| - Syncope[9] |
Experimental Protocols
Assessment of Ocular Side Effects of this compound
This protocol is a generalized approach for a clinical trial setting to evaluate the ocular side effects of a this compound ophthalmic solution.
-
Subject Selection: Healthy volunteers or patients with glaucoma. Exclusion criteria would include a history of retinal detachment, acute iritis, and hypersensitivity to this compound.
-
Baseline Assessment:
-
Visual acuity testing (e.g., Snellen chart).
-
Slit-lamp biomicroscopy to examine the anterior segment of the eye.
-
Intraocular pressure (IOP) measurement using tonometry.
-
Fundoscopy to examine the retina.
-
A standardized questionnaire to assess baseline ocular symptoms (e.g., pain, burning, itching, blurred vision).
-
-
Drug Administration:
-
Instillation of a standardized dose of this compound ophthalmic solution into the conjunctival sac of one or both eyes.
-
-
Post-Administration Monitoring and Data Collection:
-
The subject is asked to report any immediate sensations (e.g., stinging, burning) using a visual analog scale (VAS) at predefined time points (e.g., 1, 5, 15, and 30 minutes post-instillation).
-
Visual acuity and IOP are re-measured at regular intervals (e.g., 30, 60, 120 minutes post-instillation).
-
Pupil diameter is measured to assess miotic effect.
-
Slit-lamp examination is repeated to check for signs of irritation or inflammation.
-
Systemic side effects (e.g., headache, flushing, sweating, gastrointestinal discomfort) are monitored and recorded.
-
-
Data Analysis:
-
Comparison of post-dose measurements to baseline values.
-
Statistical analysis of the incidence and severity of reported side effects.
-
Methacholine Challenge Test for Bronchial Hyperreactivity
The American Thoracic Society (ATS) has established standardized guidelines for the methacholine challenge test.[6][11]
-
Subject Preparation:
-
Baseline Spirometry:
-
Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1). The FEV1 should be within an acceptable range to proceed safely.[11]
-
-
Methacholine Administration:
-
Post-Dose Spirometry and Monitoring:
-
Spirometry is performed after each dose of methacholine to measure the FEV1.[14]
-
The test is continued until there is a 20% or greater fall in FEV1 from baseline (a positive test) or the highest concentration of methacholine is administered without a significant fall in FEV1 (a negative test).[8]
-
Throughout the procedure, the patient is monitored for adverse effects such as cough, wheezing, chest tightness, and dyspnea.[6]
-
-
Reversal of Bronchoconstriction:
-
Following the test, a short-acting bronchodilator (e.g., albuterol) is administered to reverse the effects of methacholine.[12]
-
-
Data Analysis:
-
The primary outcome is the provocative concentration or dose of methacholine that causes a 20% fall in FEV1 (PC20 or PD20).
-
The incidence and severity of any adverse events are recorded and analyzed.
-
Signaling Pathways
The differential receptor activation by this compound and methacholine leads to distinct downstream signaling cascades.
This compound Signaling Pathway
This compound's ability to activate both muscarinic (M1, M2, M3, M4, M5) and nicotinic receptors results in a complex signaling profile.[1][15] The diagram below illustrates the major pathways activated by this compound through M1/M3 and nicotinic receptors.
Caption: this compound signaling through muscarinic (M1/M3) and nicotinic receptors.
Methacholine Signaling Pathway
Methacholine's primary action in the airways is mediated through M3 muscarinic receptors on smooth muscle cells.[4][16] This leads to a well-defined signaling cascade resulting in bronchoconstriction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Methacholine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. atsjournals.org [atsjournals.org]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. lung.org [lung.org]
- 9. This compound [glowm.com]
- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thoracic.org [thoracic.org]
- 12. peaksleepclinic.com [peaksleepclinic.com]
- 13. Methacholine challenge testing: comparison of the two American Thoracic Society-recommended methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
quantitative comparison of carbachol and bethanechol on bladder function
For researchers, scientists, and drug development professionals, understanding the nuanced differences between muscarinic agonists is critical for advancing the treatment of bladder dysfunction. This guide provides a comprehensive, data-driven comparison of two such agents, carbachol and bethanechol, focusing on their quantitative effects on bladder contractility and overall function.
This compound and bethanechol are both choline esters and non-selective muscarinic acetylcholine receptor agonists that can induce bladder smooth muscle contraction. However, their pharmacological profiles exhibit key distinctions in potency, efficacy, and clinical effects. This comparison synthesizes available experimental data to illuminate these differences.
In Vitro Contractility of Bladder Smooth Muscle
In vitro studies using isolated bladder smooth muscle strips are fundamental for determining the potency (EC50) and efficacy (Emax) of contractile agents. While a direct head-to-head comparison in the same study on bladder tissue is elusive in the current literature, data from various studies allow for an indirect assessment.
| Agonist | Species | Tissue | Potency (pEC50 / EC50) | Efficacy (Emax) | Reference |
| This compound | Mouse | Urinary Bladder | pEC50: 5.8 ± 0.1 | 2.7 ± 0.3 g | [1] |
| This compound | Human | Urinary Bladder | pEC50: 6.51 ± 0.14 | 6.81 ± 0.79 g | [2] |
| Bethanechol | Canine | Urinary Bladder | ED50: Lower than Acetylcholine | Pmax: Higher than Acetylcholine | [3] |
| This compound | Guinea-pig | Small Intestine | EC50: Lower than Bethanechol (9-fold) | Imax: Higher than Bethanechol | [4] |
| Bethanechol | Guinea-pig | Small Intestine | EC50: Higher than this compound | Imax: Lower than this compound | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Emax is the maximum contractile response. Pmax and Imax are measures of maximal response in the cited studies.
The available data, although from different species and tissues, consistently suggest that This compound is a more potent and efficacious agonist than bethanechol in inducing smooth muscle contraction. A study on guinea-pig small intestine, which shares some pharmacological similarities with bladder smooth muscle, found this compound to be approximately nine times more potent than bethanechol[4].
Urodynamic Effects: In Vivo Observations
Cystometry, the in vivo measurement of bladder pressure during filling and voiding, provides crucial information on the functional effects of these drugs.
| Drug | Species/Population | Route | Key Urodynamic Findings | Reference |
| This compound | Spinal Cord Injured Patients | Oral (4 mg) | Produced a much greater change in recorded voiding parameters compared to bethanechol. | [5] |
| Bethanechol | Spinal Cord Injured Patients | Oral (50 mg) | Less effective than this compound in altering voiding parameters. | [5] |
A direct clinical comparison in spinal cord injured patients with reflex micturition demonstrated that a 4 mg oral dose of this compound produced a significantly greater effect on voiding parameters than a 50 mg oral dose of bethanechol chloride, highlighting this compound's superior in vivo activity in this context[5].
Signaling Pathways and Experimental Workflows
The contractile effects of both this compound and bethanechol are primarily mediated by the activation of muscarinic acetylcholine receptors, predominantly the M3 subtype, on detrusor smooth muscle cells.
The diagram above illustrates the primary signaling cascade initiated by the binding of this compound or bethanechol to the M3 muscarinic receptor, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.
Experimental evaluation of these compounds relies on standardized protocols such as in vitro bladder strip contractility assays and in vivo cystometry.
References
- 1. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug effect on the voiding cystometrogram: a comparison of oral bethanecol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbachol
Essential guidelines for the safe and compliant disposal of Carbachol are critical for maintaining a secure research environment and ensuring regulatory adherence. this compound, a potent cholinergic agonist, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Core Principles of this compound Disposal
The fundamental principle for this compound disposal is to treat it as a hazardous waste.[1][2][3] All waste materials containing this compound must be handled in accordance with local, state, and federal regulations.[1] A crucial directive is the strict prohibition of discharging this compound into sewers or waterways.[1][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Segregate this compound waste from non-hazardous laboratory trash.
-
-
Containerization:
-
Spill Management:
-
In the event of a spill, clear the area of personnel and move upwind.[1]
-
Wear appropriate PPE, including a full body protective suit and breathing apparatus for major spills.[1]
-
For minor spills, wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry cleanup procedures to avoid generating dust.[1] Dampen with water to prevent dusting before sweeping.[1]
-
Contain the spill with sand, earth, or vermiculite.[1]
-
Collect the spilled material and any contaminated absorbents into labeled containers for disposal.[1][5]
-
Wash the spill area and prevent runoff into drains.[1] The non-recoverable remainder can be washed with a sodium hypochlorite solution.[6]
-
-
Storage Pending Disposal:
-
Final Disposal:
Key Disposal and Safety Information Summary
| Parameter | Guideline | Citations |
| Disposal Method | Collection by a specialized hazardous waste disposal company. | [5] |
| Sewer/Drain Disposal | Strictly prohibited. | [1][4][6] |
| Containerization | Labeled, sealed, and suitable containers. Puncture to prevent reuse. | [1][5] |
| Spill Cleanup | Use absorbent material (sand, earth, vermiculite). | [1] |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory. | [1][3] |
| Transportation UN Number | UN2811 | [3][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. westliberty.edu [westliberty.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. This compound | C6H15ClN2O2 | CID 5831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbachol
For Immediate Reference: Essential Safety and Handling Protocols for Carbachol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as acutely toxic and fatal if swallowed, necessitating stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Below is a summary of the required PPE. A risk assessment should be conducted to determine the specific needs for your laboratory procedures.[3][4]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Impervious gloves | Nitrile or neoprene gloves are recommended.[3] Double gloving (one pair under the gown cuff, one over) is advised when compounding, administering, or disposing of this compound.[5] Gloves must be powder-free to prevent the aerosolization of hazardous materials.[6] Always check gloves for integrity before use and wash hands thoroughly after removal.[1][5] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Required to protect against splashes and airborne particles.[4][7][8] A face shield must be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4] |
| Body Protection | Protective work clothing or lab coat | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[5] This should be supplemented with disposable head, hair, and shoe covers as needed.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | A properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is essential.[1] If high concentrations are present, a suitable respirator may be required.[1] |
Operational Plan: Handling and Storage
Safe Handling Procedures:
-
Avoid all personal contact , including inhalation of dust.[7]
-
Work in a well-ventilated area , preferably within a designated chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][8]
-
Keep containers tightly sealed when not in use.[1]
-
This product is hygroscopic and should be stored under dry, inert gas and protected from humidity and water.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area .[1]
-
Ensure that storage containers are clearly labeled.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1][7]
Waste Collection and Disposal:
-
Collect waste this compound and contaminated materials (e.g., gloves, wipes, containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[2][7]
-
Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company.[8]
-
For unused or expired medicine, drug take-back programs are the preferred method of disposal.[9] If not available, mix the medicine with an unappealing substance (e.g., dirt, cat litter), place it in a sealed plastic bag, and then dispose of it in the trash.[9]
Emergency Procedures: Accidental Release
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill using dry-clean-up procedures to avoid generating dust.[7]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[7]
-
Collect the material in a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable cleaning agent, such as a sodium hypochlorite solution.[2]
-
Wash hands thoroughly after the cleanup is complete.
Major Spill:
-
Evacuate the area and alert emergency responders.[7]
-
Prevent the spill from entering drains or waterways.[7]
-
Only personnel with appropriate training and full-body protective clothing with breathing apparatus should attempt to clean up a major spill.[7]
References
- 1. westliberty.edu [westliberty.edu]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
